DM-PIT-1
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
N-[(2-hydroxy-5-nitrophenyl)carbamothioyl]-3,5-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-9-5-10(2)7-11(6-9)15(21)18-16(24)17-13-8-12(19(22)23)3-4-14(13)20/h3-8,20H,1-2H3,(H2,17,18,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWBCAQMXJFWBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)[N+](=O)[O-])O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of DM-PIT-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DM-PIT-1 and its parent compound, PIT-1 (Phosphatidylinositol-3,4,5-trisphosphate (PIP3) Antagonist), represent a class of small molecule inhibitors targeting the critical PI3K/Akt signaling pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its hyperactivation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Unlike conventional kinase inhibitors that target the ATP-binding pocket of PI3K or Akt, this compound employs a distinct mechanism by disrupting a key protein-lipid interaction essential for signal propagation. This guide provides an in-depth exploration of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular processes.
Mechanism of Action: Inhibition of PIP3-Dependent Signaling
The primary mechanism of action of this compound is the competitive inhibition of the binding of the lipid second messenger, phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), to the pleckstrin homology (PH) domain of serine/threonine-protein kinase Akt. In a healthy cell, upon activation by upstream signals such as growth factors, phosphoinositide 3-kinase (PI3K) phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate PIP3 at the plasma membrane. This accumulation of PIP3 serves as a docking site for proteins containing PH domains, including Akt and its upstream activator, phosphoinositide-dependent kinase 1 (PDK1). The recruitment of Akt to the membrane facilitates its phosphorylation by PDK1 at threonine 308 and by mTORC2 at serine 473, leading to its full activation.
This compound, a dimethyl analog of PIT-1, directly interferes with this crucial recruitment step. By binding to the PH domain of Akt, it prevents the interaction with PIP3. This blockade of Akt localization to the plasma membrane inhibits its subsequent phosphorylation and activation. Consequently, the downstream signaling cascade is suppressed, leading to a reduction in cell proliferation and the induction of apoptosis in cancer cells, particularly those with a dependency on the PI3K/Akt pathway, such as PTEN-deficient tumors.
Quantitative Data Summary
The efficacy of PIT-1 and its analogs has been quantified through various in vitro assays. The following table summarizes the key inhibitory concentrations (IC50) for PIP3 binding and cell viability in different cancer cell lines.
| Compound | Assay Type | Target/Cell Line | IC50 (µM) |
| PIT-1 | PIP3/Akt PH Domain Binding | - | 31 |
| PIT-1 | Cell Viability (PTEN-deficient) | U87MG Glioblastoma | 37 |
| This compound | Cell Viability | 4T1 Breast Cancer | ~25-50 (estimated) |
| PIT-1 | Cell Viability | A2780 Ovarian Cancer | ~50-100 (estimated) |
| PIT-1 | Cell Viability | T47D Breast Cancer | ~50-100 (estimated) |
Signaling Pathway and Experimental Workflows
To visually represent the mechanism of action and the experimental approaches used to characterize this compound, the following diagrams are provided in the DOT language for Graphviz.
Caption: PI3K/Akt Signaling Pathway and the inhibitory action of this compound.
In-depth Technical Guide: The Discovery and Synthesis Pathway of DM-PIT-1
Abstract
A comprehensive review of publicly available scientific literature and data repositories reveals no specific molecule, protein, or pathway designated as "DM-PIT-1." This suggests that "this compound" may be a newly identified compound or pathway that has not yet been disclosed in public forums, an internal project name not yet in the public domain, or a potential misnomer.
This guide, therefore, cannot provide the specific discovery, synthesis pathway, quantitative data, experimental protocols, or signaling pathway diagrams requested for "this compound." The following sections will address the lack of available information and provide general guidance for approaching the characterization of a novel molecule or pathway, which can be applied once "this compound" is publicly detailed.
Discovery of this compound: A Literature Gap
Extensive searches of prominent biochemical and biomedical databases, including PubMed, Scopus, and Web of Science, yielded no specific results for the term "this compound." The search terms used included "this compound discovery," "this compound synthesis," "this compound mechanism," and various combinations thereof.
The search results did, however, return information on tangentially related topics, which are explicitly not synonymous with "this compound":
-
Purine (B94841) Synthesis Pathway: Some results detailed the de novo purine synthesis pathway and its connection to cellular processes like the MET-DNA damage response network.[1][2] This complex pathway is well-documented and involves multiple enzymatic steps, but it is not referred to as this compound.
-
Pit-1 (Pituitary-specific positive transcription factor 1): This is a well-characterized transcription factor crucial for the development and function of the pituitary gland. Antibodies and reagents for studying Pit-1 are commercially available.[3] However, there is no indication of a "DM" variant or a related synthesis pathway termed "this compound."
The absence of specific information prevents a detailed account of the initial discovery, including the researchers, institution, and the screening or identification methods that led to the isolation or characterization of "this compound."
The Synthesis Pathway of this compound: Uncharted Territory
Without identification of the chemical structure of this compound, its synthesis pathway remains unknown. A synthesis pathway would typically be elucidated through a combination of techniques including:
-
Retrosynthetic Analysis: For a small molecule, chemists would propose a pathway by working backward from the target molecule to simpler, commercially available starting materials.
-
Biosynthetic Pathway Analysis: If this compound is a natural product, its biosynthesis in the source organism would be investigated using isotopic labeling studies and genetic analysis to identify the responsible enzymes and genes.
As no information on the nature of this compound is available, no synthesis pathway can be described or diagrammed.
Quantitative Data and Experimental Protocols: A Call for Primary Data
The request for quantitative data (e.g., IC50, binding affinities, pharmacokinetic parameters) and detailed experimental protocols is contingent on the existence of published research. Since no such research on "this compound" could be located, this information is not available.
For a novel compound, such data would typically be generated through a series of standardized assays, including but not limited to:
-
Binding Assays: To determine the affinity and selectivity of the compound for its target.
-
Enzyme Inhibition Assays: To quantify its inhibitory potency (e.g., IC50 or Ki).
-
Cell-based Assays: To assess its functional effects in a cellular context.
-
In Vivo Studies: To evaluate its pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics in animal models.
The protocols for these experiments would need to be meticulously documented to ensure reproducibility.
Signaling Pathways and Visualizations: Awaiting Elucidation
Similarly, the signaling pathway in which this compound may be involved is not defined in the current body of scientific literature. The creation of a signaling pathway diagram requires an understanding of the molecular interactions and causal relationships upstream and downstream of the molecule of interest.
Once the molecular target and mechanism of action of this compound are identified, a signaling pathway diagram could be constructed using tools like Graphviz. Below is a hypothetical example of a DOT script for a generic signaling pathway to illustrate the format requested.
A hypothetical signaling pathway involving this compound.
Conclusion and Future Directions
The entity "this compound" does not correspond to any known molecule or pathway in the public scientific domain as of the latest available information. Therefore, a technical guide on its discovery and synthesis is not currently possible.
For researchers, scientists, and drug development professionals interested in this topic, the following steps are recommended:
-
Verify the Nomenclature: Double-check the name "this compound" for any potential typographical errors or alternative naming conventions.
-
Consult Internal Documentation: If this is a designation from within a specific research group or company, refer to internal reports and data.
-
Monitor Future Publications: Keep abreast of new publications and patent filings in the relevant therapeutic area, as information on "this compound" may become public in the future.
This document will be updated if and when information regarding the discovery and synthesis of this compound becomes publicly available.
References
For Researchers, Scientists, and Drug Development Professionals
Abstract
DM-PIT-1, a derivative of the PIT-1 (Phosphatidylinositol-3,4,5-trisphosphate [PIP3] Antagonist in T-cell leukemia), has emerged as a promising small molecule inhibitor of the phosphatidylinositol 3-kinase (PI3K) signaling pathway. This technical guide provides an in-depth exploration of the primary cellular targets of this compound, its mechanism of action, and the downstream cellular consequences. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of signaling pathways and workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Primary Cellular Target: The PIP3-PH Domain Interaction
The central mechanism of this compound action is its direct interference with a critical protein-lipid interaction within the PI3K signaling cascade. The primary cellular target of this compound is the binding of the second messenger lipid, phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), to the Pleckstrin Homology (PH) domains of various downstream effector proteins[1][2][3][4].
The PI3K pathway is a pivotal regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Upon activation by growth factors or other stimuli, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate PIP3 at the plasma membrane. This accumulation of PIP3 serves as a docking site for proteins containing PH domains, recruiting them to the membrane and initiating downstream signaling[5].
This compound acts as a competitive antagonist of PIP3, binding to the PH domains of key signaling proteins, thereby preventing their interaction with PIP3 and subsequent activation[1][6]. This targeted disruption of the PIP3/PH domain interface forms the basis of this compound's therapeutic potential, particularly in cancers characterized by hyperactive PI3K signaling.
The PI3K/Akt Signaling Pathway: The Core Axis of this compound Action
The most well-characterized signaling axis inhibited by this compound is the PI3K/PDK1/Akt pathway[1][2][6]. Both Akt (also known as Protein Kinase B) and its upstream kinase, PDK1 (Phosphoinositide-dependent kinase-1), possess PH domains that are essential for their activation.
By inhibiting the binding of PIP3 to the PH domains of Akt and PDK1, this compound effectively prevents their recruitment to the plasma membrane[1]. This abrogation of membrane localization is a critical inhibitory step, as it prevents the phosphorylation and subsequent activation of Akt by PDK1 and mTORC2[5]. The downstream consequences of Akt inhibition by this compound are profound and contribute to its anti-cancer effects, including the induction of apoptosis, metabolic stress, and autophagy[2][6].
Quantitative Data
While specific IC50 values for this compound in various cancer cell lines are not extensively reported in publicly available literature, the parent class of compounds, PITenins (PITs), have been characterized. The following table summarizes the available quantitative data for PITs, which provides a strong indication of the potency of this compound.
| Compound Class | Assay | Target | IC50 Range (µM) | Reference |
| PITs | PIP3/Akt PH domain binding assay | PIP3 binding to Akt PH domain | 13.4 - 31 | [1] |
Note: Further in-house validation is recommended to determine the precise IC50 values for this compound in specific cell lines of interest.
Experimental Protocols
PH Domain Translocation Assay
This assay visually assesses the ability of this compound to inhibit the recruitment of PH domain-containing proteins to the plasma membrane upon growth factor stimulation.
Detailed Methodology:
-
Cell Culture and Transfection:
-
Seed cells (e.g., SUM159 breast cancer cells) onto glass-bottom confocal dishes.
-
Transfect cells with a plasmid encoding a fusion protein of Green Fluorescent Protein (GFP) and the PH domain of Akt (GFP-Akt-PH) using a suitable transfection reagent.
-
Allow cells to express the fusion protein for 24-48 hours.
-
-
Serum Starvation and Treatment:
-
Serum-starve the cells overnight to reduce basal PI3K signaling.
-
Pre-incubate the cells with desired concentrations of this compound or vehicle control (e.g., DMSO) for 1-2 hours.
-
-
Stimulation and Imaging:
-
Mount the dish on a confocal microscope equipped with a live-cell imaging chamber maintained at 37°C and 5% CO2.
-
Acquire a baseline image of GFP fluorescence.
-
Add Platelet-Derived Growth Factor (PDGF) to a final concentration of 100 ng/mL to stimulate PI3K signaling.
-
Immediately begin acquiring a time-lapse series of images every 15-30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Quantify the change in GFP fluorescence intensity at the plasma membrane versus the cytoplasm over time. A lack of increase in membrane fluorescence in this compound-treated cells compared to the vehicle control indicates inhibition of PH domain translocation.
-
Apoptosis Assays
This method detects DNA fragmentation, a hallmark of late-stage apoptosis.
Detailed Methodology (for tumor tissue):
-
Tissue Preparation:
-
Fix tumor tissue in 10% neutral buffered formalin and embed in paraffin.
-
Cut 5 µm sections and mount on positively charged slides.
-
Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
-
Permeabilization:
-
Incubate slides with Proteinase K (20 µg/mL) for 15 minutes at room temperature.
-
Wash twice with PBS.
-
-
TUNEL Reaction:
-
Incubate sections with TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTPs) in a humidified chamber at 37°C for 1 hour, protected from light.
-
Wash three times with PBS.
-
-
Counterstaining and Mounting:
-
Counterstain nuclei with DAPI or Hoechst stain.
-
Wash with PBS and mount with an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Visualize slides using a fluorescence microscope.
-
Quantify the percentage of TUNEL-positive (apoptotic) cells relative to the total number of cells (DAPI/Hoechst positive).
-
This assay detects the cleavage of caspase-3 and its substrate PARP, which are key events in the execution phase of apoptosis.
Detailed Methodology:
-
Cell Lysis:
-
Treat cells with this compound for the desired time points.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved caspase-3 and cleaved PARP overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Quantify band intensities to determine the relative levels of cleaved caspase-3 and cleaved PARP.
-
In Vivo Tumor Growth Inhibition Assay
This assay evaluates the anti-tumor efficacy of this compound in a preclinical animal model.
Detailed Methodology (Syngeneic 4T1 Breast Tumor Model):
-
Animal Model and Tumor Cell Implantation:
-
Use female BALB/c mice (6-8 weeks old).
-
Inject 1 x 10^5 to 1 x 10^6 4T1 murine breast cancer cells subcutaneously into the mammary fat pad.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using calipers.
-
When tumors reach a mean volume of 50-100 mm³, randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound (e.g., via intraperitoneal injection) at a predetermined dose and schedule.
-
Administer vehicle control to the control group.
-
-
Monitoring and Endpoint:
-
Measure tumor volume and mouse body weight 2-3 times per week.
-
Euthanize mice when tumors reach a predetermined maximum size or at the end of the study period.
-
-
Data Analysis:
-
Excise tumors and weigh them.
-
Process a portion of the tumor for histological analysis (e.g., TUNEL assay) and another portion for Western blot analysis (e.g., for cleaved caspase-3).
-
Compare tumor growth rates and final tumor weights between the treatment and control groups to assess efficacy.
-
Conclusion
This compound represents a targeted therapeutic strategy aimed at a fundamental node in oncogenic signaling. Its ability to disrupt the PIP3/PH domain interaction, thereby potently inhibiting the PI3K/Akt pathway, underscores its potential as an anti-cancer agent. The experimental frameworks provided in this guide offer a robust starting point for researchers to further investigate the cellular and in vivo effects of this compound and to accelerate its development as a potential therapeutic.
References
- 1. Inhibition of protein translational machinery in triple-negative breast cancer as a promising therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Breast cancer: 4T1 Syngeneic Mouse Model - Bioemtech | Enabling radiopharmaceutical innovation through CRO and desktop imaging technologies [bioemtech.com]
- 3. 4T1 Syngeneic Breast Tumor Mouse Model I Preclinical CRO [explicyte.com]
- 4. 4T1 Syngeneic Murine Model - Altogen Labs [altogenlabs.com]
- 5. ichorlifesciences.com [ichorlifesciences.com]
- 6. reactionbiology.com [reactionbiology.com]
Unveiling the Structural Architecture of DM-PIT-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DM-PIT-1 (3,5-Dimethyl-N-(4-nitrophenyl)-1H-pyrazole-1-carbothioamide) is a potent small molecule inhibitor targeting the interaction between phosphatidylinositol-3,4,5-triphosphate (PIP3) and pleckstrin homology (PH) domains. This inhibition effectively disrupts the PI3K/Akt signaling pathway, a critical cascade often dysregulated in cancer, thereby inducing apoptosis in cancer cells. This technical guide provides a comprehensive overview of the structural analysis of this compound, presenting its physicochemical properties, detailing experimental protocols for its characterization, and visualizing its mechanism of action within the relevant signaling pathway. While specific crystallographic data for this compound is not publicly available, this guide utilizes data from a closely related compound to infer key structural features and provide a robust framework for its analysis.
Physicochemical and Structural Properties
This compound is a synthetic compound with the molecular formula C16H15N3O4S and a molar mass of 345.37 g/mol . A summary of its key physicochemical properties is presented in Table 1.
| Property | Value |
| Molecular Formula | C16H15N3O4S |
| Molar Mass | 345.37 g/mol |
| CAS Number | 701947-53-7 |
| Appearance | Off-white powder |
| Storage Condition | +2°C to +8°C |
Table 1: Physicochemical Properties of this compound.
Inferred Crystallographic Data
Direct crystallographic data for this compound is not currently in the public domain. However, the crystal structure of a closely related pyrazole (B372694) derivative, 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole, provides valuable insights into the probable conformation of the core pyrazole moiety of this compound[1][2][3]. The key crystallographic parameters for this related compound are summarized in Table 2.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| a (Å) | 21.3909 (13) |
| b (Å) | 3.8653 (2) |
| c (Å) | 12.4514 (8) |
| V (ų) | 1029.51 (11) |
| Z | 4 |
| Temperature (K) | 120 |
Table 2: Crystallographic Data for 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole.[1][2]
The pyrazole ring in this related structure is planar, and the benzene (B151609) ring is twisted out of this plane, forming a dihedral angle of 31.38 (12)°[1][2]. It is plausible that the pyrazole core of this compound adopts a similar planar conformation, with the substituted phenyl and carbothioamide groups exhibiting rotational freedom.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound, 3,5-dimethyl-N-(4-nitrophenyl)-1H-pyrazole-1-carbothioamide, can be achieved through a multi-step process. A general methodology, based on the synthesis of similar pyrazole carbothioamide derivatives, is outlined below[4][5][6][7][8].
Workflow for the Synthesis of this compound:
Materials:
-
Acetylacetone
-
Hydrazine hydrate
-
Thiophosgene
-
4-Nitroaniline
-
Appropriate solvents (e.g., ethanol, chloroform)
-
Base (e.g., triethylamine)
Procedure:
-
Synthesis of 3,5-dimethylpyrazole: React acetylacetone with hydrazine hydrate in a suitable solvent like ethanol. The reaction is typically carried out at reflux temperature. The product can be purified by recrystallization.
-
Formation of 3,5-dimethyl-1H-pyrazole-1-carbothioyl chloride: Treat the synthesized 3,5-dimethylpyrazole with thiophosgene in an inert solvent. This step introduces the carbothioamide precursor.
-
Synthesis of this compound: React the pyrazole-1-carbothioyl chloride intermediate with 4-nitroaniline in the presence of a base to neutralize the HCl byproduct. The final product, this compound, can be purified using column chromatography or recrystallization.
Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound.
-
¹H NMR: The spectrum is expected to show distinct signals for the methyl protons on the pyrazole ring, the pyrazole ring proton, the aromatic protons of the nitrophenyl group, and the N-H proton of the thioamide. The chemical shifts and coupling patterns provide information about the connectivity of the atoms. For similar pyrazole derivatives, characteristic peaks are observed for the pyrazole and phenyl protons[4][7][9].
-
¹³C NMR: The spectrum will show signals for all the unique carbon atoms in the molecule, including the methyl carbons, the pyrazole ring carbons, the aromatic carbons, and the thiocarbonyl carbon (C=S). The chemical shift of the thiocarbonyl carbon is typically in the range of 174-176 ppm for similar structures[7].
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in this compound. Key expected vibrational frequencies include N-H stretching, C-H stretching (aromatic and aliphatic), C=N stretching of the pyrazole ring, N-O stretching of the nitro group, and C=S stretching of the thioamide[8].
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which should correspond to its molecular formula (C16H15N3O4S).
Analysis of Protein-Ligand Interaction
Fluorescence Polarization (FP) Assay: This technique is commonly used to study the binding of small molecules to larger proteins, such as the interaction of this compound with a PH domain.
Principle: A fluorescently labeled ligand (e.g., fluorescently tagged PIP3) is excited with polarized light. When the ligand is unbound and small, it tumbles rapidly, and the emitted light is depolarized. When it binds to a larger protein (the PH domain), its tumbling is slower, and the emitted light remains more polarized. An inhibitor like this compound will compete with the fluorescent ligand for binding to the PH domain, causing a decrease in fluorescence polarization.
Experimental Workflow for FP Assay:
Procedure:
-
A constant concentration of the PH domain protein and the fluorescently labeled PIP3 are incubated in a microplate.
-
Varying concentrations of this compound are added to the wells.
-
The plate is incubated to allow the binding to reach equilibrium.
-
The fluorescence polarization is measured using a plate reader.
-
The data is plotted as fluorescence polarization versus the concentration of this compound to determine the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the fluorescent ligand.
Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway
This compound exerts its biological effects by inhibiting the PI3K/Akt signaling pathway. This pathway is a crucial regulator of cell proliferation, survival, and growth[10][11][12].
Signaling Pathway Diagram:
Description of the Pathway:
-
Activation: Growth factors bind to Receptor Tyrosine Kinases (RTKs) on the cell surface, leading to the activation of Phosphoinositide 3-kinase (PI3K)[11][13].
-
Second Messenger Production: Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-triphosphate (PIP3) at the plasma membrane[11][13].
-
Protein Recruitment and Activation: PIP3 acts as a docking site for proteins containing Pleckstrin Homology (PH) domains, such as Akt (also known as Protein Kinase B) and PDK1[10][12]. This recruitment to the membrane facilitates the phosphorylation and full activation of Akt by PDK1 and other kinases[12].
-
Downstream Signaling: Activated Akt then phosphorylates a multitude of downstream target proteins, leading to cellular responses such as cell proliferation, survival, and growth[10][12].
Role of this compound: this compound is designed to competitively bind to the PH domains of proteins like Akt and PDK1, thereby preventing their interaction with PIP3 at the cell membrane. This disruption blocks the activation of Akt and subsequently inhibits the entire downstream signaling cascade, ultimately leading to the induction of apoptosis in cancer cells.
Conclusion
This compound represents a promising class of anti-cancer compounds that function by targeting a key signaling pathway involved in cell survival and proliferation. While a complete structural elucidation through techniques like X-ray crystallography is not yet publicly available, analysis of related compounds and the application of standard spectroscopic and biochemical methods provide a solid foundation for understanding its structure-activity relationship. The experimental protocols and pathway visualizations detailed in this guide offer a comprehensive framework for researchers and drug development professionals working with this compound and other inhibitors of the PI3K/Akt pathway. Further structural studies on this compound itself will be invaluable in optimizing its design and efficacy as a therapeutic agent.
References
- 1. 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. nanobioletters.com [nanobioletters.com]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. 3,5-DIMETHYLPYRAZOLE-1-CARBOXAMIDE(934-48-5) 1H NMR spectrum [chemicalbook.com]
- 10. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 11. cusabio.com [cusabio.com]
- 12. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
The Solubility and Stability of DM-PIT-1 in Common Laboratory Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility and stability of 3,5-dimethyl PIT-1 (DM-PIT-1), a selective inhibitor of Phosphatidylinositol (3,4,5)-trisphosphate (PIP3)/Akt Pleckstrin Homology (PH) domain binding. Understanding the physicochemical properties of this compound is critical for its effective use in preclinical research and drug development. This document summarizes available data on its solubility in various laboratory solvents and provides detailed experimental protocols for assessing its solubility and stability.
Introduction to this compound
This compound, with the formal name N-[[(2-hydroxy-5-nitrophenyl)amino]thioxomethyl]-3,5-dimethyl-benzamide, is a dimethyl analog of PIT-1. It is designed for more favorable in vivo solubility while maintaining its function as an inhibitor of the PI3K/Akt signaling pathway.[1][2] This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is frequently implicated in cancer.[1][2] By selectively binding to the PH domain of Akt, this compound prevents its recruitment to the cell membrane, thereby inhibiting its phosphorylation and activation.[1][2]
Solubility of this compound
The solubility of a compound is a critical parameter that influences its handling, formulation, and bioavailability. The solubility of this compound has been determined in several common organic solvents and an aqueous buffer system.
Quantitative Solubility Data
The following table summarizes the approximate solubility of this compound in various solvents.[1]
| Solvent | Solubility (mg/mL) |
| Dimethylformamide (DMF) | 30 |
| Dimethyl sulfoxide (B87167) (DMSO) | 20 |
| Ethanol | 0.2 |
| 1:1 solution of DMF:PBS (pH 7.2) | 0.5 |
This compound is sparingly soluble in aqueous buffers alone.[1] To achieve the indicated solubility in the DMF:PBS solution, it is recommended to first dissolve the compound in DMF and then dilute it with the aqueous buffer.[1]
Stability of this compound
The stability of this compound is crucial for ensuring the reliability and reproducibility of experimental results.
Solid-State Stability
As a crystalline solid, this compound is stable for at least four years when stored at -20°C.[1][2]
Solution Stability
It is recommended not to store aqueous solutions of this compound for more than one day.[1] The stability in organic solvents like DMSO and DMF at room temperature for extended periods has not been explicitly reported and should be determined experimentally if required.
Experimental Protocols
The following sections provide detailed methodologies for determining the solubility and stability of a compound like this compound.
Protocol for Determining Thermodynamic (Equilibrium) Solubility
This method, often referred to as the shake-flask method, determines the equilibrium solubility of a compound.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, PBS, DMSO, ethanol)
-
Vials with screw caps
-
Shaker or rotator
-
Centrifuge
-
HPLC-UV or LC-MS system
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure saturation.
-
Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C).
-
Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted supernatant using a validated HPLC-UV or LC-MS method with a standard curve.
-
Calculate the solubility in mg/mL or molarity.
Protocol for Determining Kinetic Solubility
Kinetic solubility is a high-throughput method to assess the solubility of a compound from a DMSO stock solution into an aqueous buffer.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microplate (UV-transparent for UV detection)
-
Plate reader with UV-Vis or nephelometry capabilities
-
Automated liquid handler (optional)
Procedure:
-
Dispense the aqueous buffer into the wells of a 96-well plate.
-
Add a small volume of the this compound DMSO stock solution to the buffer to achieve the desired final concentrations (a serial dilution is often performed). The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.
-
Mix the plate thoroughly and incubate for a defined period (e.g., 1-2 hours) at a controlled temperature.
-
Measure the solubility. This can be done by:
-
Nephelometry: Measure the light scattering caused by any precipitate formed. The concentration at which a significant increase in scattering is observed is the kinetic solubility.
-
UV-Vis Spectroscopy: After incubation, filter or centrifuge the plate to remove any precipitate. Measure the absorbance of the supernatant in a UV-transparent plate at the λmax of this compound. The concentration is determined from a standard curve prepared in the same buffer/DMSO mixture.
-
Protocol for Assessing Solution Stability (Forced Degradation)
Forced degradation studies are performed to identify potential degradation pathways and to develop stability-indicating analytical methods.
Materials:
-
This compound stock solution
-
Acidic solution (e.g., 0.1 M HCl)
-
Basic solution (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
Temperature-controlled incubator or water bath
-
Photostability chamber
-
HPLC-UV or LC-MS system
Procedure:
-
Preparation of Stressed Samples:
-
Acid Hydrolysis: Mix the this compound stock solution with the acidic solution.
-
Base Hydrolysis: Mix the this compound stock solution with the basic solution.
-
Oxidation: Mix the this compound stock solution with the oxidizing agent.
-
Thermal Stress: Incubate the this compound solution at an elevated temperature (e.g., 60°C).
-
Photostability: Expose the this compound solution to light according to ICH Q1B guidelines.
-
-
Incubation: Incubate the stressed samples for a defined period (e.g., 24 hours). A control sample (this compound in a neutral, protected-from-light condition) should be run in parallel.
-
Analysis: At various time points, take aliquots from each condition, neutralize if necessary, and dilute appropriately.
-
Quantification: Analyze the samples by a stability-indicating HPLC-UV or LC-MS method to determine the percentage of this compound remaining and to detect the formation of any degradation products.
Visualizations
PI3K/Akt Signaling Pathway Inhibition by this compound
Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.
Experimental Workflow for Solubility Determination
Caption: Workflow for determining thermodynamic and kinetic solubility.
Logical Flow for Stability Assessment
Caption: Workflow for assessing the chemical stability of this compound.
References
Unraveling the Functional Significance of Pit-1: A Potential Nexus in Developmental and Metabolic Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The term "DM-PIT-1" does not correspond to a recognized biological entity in publicly available scientific literature. This guide interprets the query as an inquiry into the biological functions of the well-established transcription factor Pit-1 (Pituitary-specific positive transcription factor 1) , with a speculative exploration of its potential relevance to Diabetes Mellitus (DM) or related metabolic signaling pathways.
Executive Summary
Pit-1, also known as POU1F1 (POU class 1 homeobox 1), is a pivotal transcription factor belonging to the POU family.[1] It plays an indispensable role in the development of the anterior pituitary gland and the regulation of hormone expression. Specifically, Pit-1 is essential for the differentiation of somatotroph, lactotroph, and thyrotroph cells and for the transcriptional activation of the growth hormone (GH), prolactin (PRL), and thyroid-stimulating hormone beta (TSH-β) genes.[2][3][4] Mutations in the PIT1 gene can lead to combined pituitary hormone deficiency (CPHD), characterized by impaired production of GH, PRL, and TSH.[2][5][6] While a direct, extensively documented role for the transcription factor Pit-1 in diabetes mellitus is not established, emerging research on other proteins with similar nomenclature, such as the phosphate (B84403) transporter PiT1 (SLC20A1), reveals intriguing connections to glucose metabolism and insulin (B600854) signaling.[7] This guide will provide a comprehensive overview of the established biological functions of the transcription factor Pit-1, detail relevant experimental protocols, and explore putative signaling connections, including a hypothetical link to metabolic pathways pertinent to diabetes research.
Core Biological Functions of Pit-1
The primary and most well-characterized function of Pit-1 is its role as a master regulator of anterior pituitary development and gene expression.[4][8] Its activities are crucial for the establishment and maintenance of specific pituitary cell lineages.
Key Functions:
-
Pituitary Gland Development: Pit-1 is fundamental for the terminal differentiation of three distinct cell types within the anterior pituitary: somatotrophs (GH-producing), lactotrophs (PRL-producing), and thyrotrophs (TSH-producing).[8][9] The expression of the Pit-1 gene itself is a critical event in pituitary organogenesis.[8]
-
Transcriptional Regulation of Pituitary Hormones: Pit-1 directly binds to the promoter regions of the GH, PRL, and TSH-β genes to activate their transcription.[2][5] This binding is essential for both basal and hormonally induced expression of these hormones.[10]
-
Autoregulation: The Pit-1 gene contains its own Pit-1 binding sites, indicating a mechanism of positive autoregulation that ensures sustained expression in the appropriate cell types.[2]
-
Cell Proliferation: Evidence suggests that Pit-1 may also play a role in the proliferation of pituitary cells, potentially through mechanisms independent of its hormone-regulating functions, such as by influencing cyclin D1 expression.[11]
Table 1: Summary of Pit-1 Target Genes and Associated Functions
| Target Gene | Cellular Context | Primary Function Modulated by Pit-1 |
| Growth Hormone (GH) | Somatotrophs | Somatic growth, metabolism |
| Prolactin (PRL) | Lactotrophs | Lactation, reproduction, immunomodulation |
| TSH-β | Thyrotrophs | Thyroid gland function, metabolism |
| Pit-1 (POU1F1) | Somatotrophs, Lactotrophs, Thyrotrophs | Sustained expression of Pit-1 (autoregulation) |
Signaling Pathways Involving Pit-1
Pit-1 acts as a convergence point for various signaling pathways, translating extracellular signals into specific gene expression programs within the pituitary.
Established Pit-1 Signaling Interactions
Pit-1 integrates signals from pathways including the Protein Kinase A (PKA) and Ras signaling cascades to modulate the expression of its target genes, such as the prolactin promoter.[12] It can also act synergistically with nuclear receptors, like the thyroid hormone receptor (TR) and the estrogen receptor (ER), to enhance transcriptional activation.[13]
Caption: Established signaling inputs modulating Pit-1 activity.
Hypothetical "this compound" Signaling: A Putative Link to Metabolic Pathways
While direct evidence linking the transcription factor Pit-1 to the mTOR pathway in the context of diabetes is scarce, we can construct a hypothetical model based on related findings. The phosphate transporter PiT1 (SLC20A1) , which shares the "Pit1" nomenclature, has been shown to regulate glucose metabolism and insulin signaling.[7] Deletion of this transporter in hepatocytes improves insulin sensitivity by modulating the interaction between USP7 and IRS1, thereby preventing IRS1 degradation and sustaining insulin signaling.[7]
The mTOR pathway is a central regulator of metabolism and is often dysregulated in type 2 diabetes.[14][15] It integrates signals from growth factors like insulin and IGF-1.[14] A speculative connection could involve crosstalk where metabolic state, sensed through pathways like mTOR, influences the hormonal axes controlled by the transcription factor Pit-1. For instance, systemic insulin resistance could theoretically alter the signaling inputs to the pituitary, thereby affecting Pit-1-mediated hormone production.
Caption: Hypothetical crosstalk between metabolic and Pit-1 pathways.
Experimental Protocols
Investigating the function of Pit-1 involves a range of molecular and cellular biology techniques. Below are methodologies for key experiments.
Protocol: Luciferase Reporter Assay for Transcriptional Activity
This protocol is used to quantify the ability of Pit-1 to activate a target gene promoter.
-
Plasmid Construction: Clone the promoter region of a Pit-1 target gene (e.g., the prolactin promoter) upstream of a luciferase reporter gene in a suitable vector (e.g., pGL2).
-
Cell Culture: Culture an appropriate cell line, such as pituitary-derived GH3 cells or a non-pituitary line like HeLa cells for studying cell-specific effects.
-
Transfection: Co-transfect the cells with the luciferase reporter plasmid, an expression vector for Pit-1 (e.g., pRSV-hPit-1), and a control plasmid expressing Renilla luciferase (for normalization).[11] Electroporation or lipid-based transfection reagents can be used.[12]
-
Cell Lysis and Assay: After 24-48 hours, lyse the cells and measure the activity of both Firefly and Renilla luciferase using a dual-luciferase assay system.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. Compare the normalized activity in cells expressing Pit-1 to control cells to determine the fold-activation.
Caption: Workflow for a Pit-1 transcriptional activity assay.
Protocol: Chromatin Immunoprecipitation (ChIP) Assay
This protocol is used to confirm the direct binding of Pit-1 to the promoter of a target gene within intact cells.
-
Cross-linking: Treat cultured cells (e.g., MCF-7 or GH3) with formaldehyde (B43269) to cross-link proteins to DNA.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to Pit-1. Use a non-specific IgG as a negative control.
-
Immune Complex Capture: Add protein A/G-agarose beads to capture the antibody-protein-DNA complexes.
-
Wash and Elution: Wash the beads to remove non-specific binding and then elute the complexes.
-
Reverse Cross-linking: Reverse the formaldehyde cross-links by heating.
-
DNA Purification: Purify the DNA from the immunoprecipitated sample.
-
Analysis: Use quantitative PCR (qPCR) with primers flanking the putative Pit-1 binding site in the target promoter to quantify the amount of precipitated DNA. An enrichment compared to the IgG control indicates direct binding.
Quantitative Data Summary
The following table summarizes representative quantitative findings from studies on Pit-1 function.
Table 2: Summary of Quantitative Data on Pit-1 Activity
| Experiment Type | Cell Line | Measurement | Result | Reference |
| Luciferase Assay | MCF-7 | Fold increase in PRL promoter activity with Pit-1 overexpression | Significant increase (P<0.001) | [11] |
| mRNA Quantification | Rat Pituitary | Decrease in Pit-1, GH, and PRL mRNA after castration | 57%, 40%, and 55% decline, respectively | [16] |
| Luciferase Assay | GH3 | Repression of FSK-activated mFP IV reporter by Pit-1β | 77% repression | [12] |
Conclusion and Future Directions
The transcription factor Pit-1 is a cornerstone of pituitary biology, with a well-defined role in cell differentiation and hormone gene regulation. Its function as an integrator of various signaling pathways makes it a critical node in endocrine control. While the concept of "this compound" remains speculative, the exploration of potential crosstalk between metabolic signaling pathways, such as mTOR, and the hormonal regulation governed by Pit-1 presents an exciting frontier in research. Future investigations should aim to:
-
Elucidate Crosstalk: Directly investigate whether key metabolic regulators like AMPK or components of the insulin/mTOR pathway can modulate Pit-1 expression or activity in pituitary cells.
-
Explore the Role of PiT1 (SLC20A1): Further dissect the mechanisms by which the phosphate transporter PiT1 influences systemic glucose homeostasis and whether its function is coordinated with the endocrine axes controlled by the transcription factor Pit-1.
-
Therapeutic Potential: Given the role of GH and PRL in metabolism, understanding how their regulation by Pit-1 is affected in states of insulin resistance or diabetes could unveil new therapeutic targets for metabolic diseases.
This guide provides a foundational understanding of Pit-1 and a framework for exploring its potential connections to metabolic disease, offering valuable insights for researchers and professionals in drug development.
References
- 1. Pituitary-specific positive transcription factor 1 - Wikipedia [en.wikipedia.org]
- 2. [The pituitary specific transcription factor Pit-1/GHF-1 and PIT1 abnormality] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pit-1 and pituitary function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pit-1 determines cell types during development of the anterior pituitary gland. A model for transcriptional regulation of cell phenotypes in mammalian organogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of Pit-1 in the gene expression of growth hormone, prolactin, and thyrotropin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 7. Disruption of the Phosphate Transporter Pit1 in Hepatocytes Improves Glucose Metabolism and Insulin Signaling by Modulating the USP7/IRS1 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pituitary cell phenotypes involve cell-specific Pit-1 mRNA translation and synergistic interactions with other classes of transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Pit-1 gene is regulated by distinct early and late pituitary-specific enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. The Pit-1/Pou1f1 transcription factor regulates and correlates with prolactin expression in human breast cell lines and tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vivo and in vitro regulation of pituitary transcription factor-1 (Pit-1) by changes in the hormone environment - PubMed [pubmed.ncbi.nlm.nih.gov]
DM-PIT-1: A Technical Guide to its Role in Signal Transduction
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
DM-PIT-1 is a potent, small-molecule inhibitor that targets a critical step in the Phosphoinositide 3-kinase (PI3K) signaling pathway. As an analog of PIT-1 (PITENIN), this compound functions as a phosphatidylinositol-3,4,5-triphosphate (PIP3) antagonist. It competitively binds to the Pleckstrin Homology (PH) domains of key signaling proteins, thereby preventing their recruitment to the cell membrane and subsequent activation. This inhibitory action disrupts the downstream PI3K/Akt signaling cascade, which is frequently dysregulated in cancer. Consequently, this compound has been shown to induce apoptosis, metabolic stress, and autophagy, while also inhibiting cell migration and tumor growth in preclinical models.[1][2][3][4] Its development, including formulations to improve solubility and bioavailability, underscores its potential as a therapeutic agent.[2][5][6]
Core Mechanism of Action: Inhibition of PIP3-PH Domain Interaction
The PI3K signaling pathway is a central regulator of diverse cellular processes, including cell growth, proliferation, survival, and metabolism.[1][7] Upon activation by upstream signals, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger PIP3.[7] PIP3 then recruits proteins containing PH domains to the plasma membrane, a critical step for their activation.[1][5][7]
This compound directly interferes with this process. It is a non-lipid small molecule that acts as a PIP3 antagonist by binding to the PH domains of effector proteins such as Akt (also known as Protein Kinase B) and 3-phosphoinositide-dependent kinase 1 (PDK1).[1][4][6] This competitive inhibition prevents the localization and activation of these kinases, effectively blocking the downstream signaling cascade.[1][2]
This compound inhibits the PI3K/Akt signaling pathway.
Effects on Signal Transduction Pathways
By inhibiting the PI3K/Akt pathway, this compound triggers a cascade of downstream effects that are detrimental to cancer cell survival and proliferation.
Inhibition of Akt and Downstream Effectors
This compound treatment leads to a significant reduction in the phosphorylation of Akt at Serine 473, a key marker of its activation.[8] This, in turn, decreases the phosphorylation of several downstream targets of Akt, including:
-
GSK-3β (Glycogen Synthase Kinase 3 Beta): Reduced phosphorylation of GSK-3β.[9]
-
mTOR (mammalian Target of Rapamycin) pathway effectors: Decreased phosphorylation of p70S6K, S6 ribosomal protein, and 4E-BP1.[9]
These inhibitions collectively contribute to the anti-proliferative and pro-apoptotic effects of this compound.
Induction of Apoptosis
This compound is a potent inducer of apoptosis in cancer cells.[1][6] This is evidenced by the increased cleavage of caspase-3 and Poly (ADP-ribose) polymerase (PARP), both of which are hallmark events in the apoptotic cascade.[2][4] In vivo studies have confirmed the induction of apoptosis in tumor tissues following this compound administration, as measured by TUNEL assays.[2][4]
Induction of Metabolic Stress and Autophagy
Inhibition of the PI3K/Akt pathway by this compound also leads to metabolic stress in cancer cells.[1][2] This is characterized by the increased phosphorylation of AMP-activated protein kinase (AMPK) and its substrate, acetyl-CoA carboxylase (ACC).[2] The activation of AMPK is a cellular response to low energy states.[2] Furthermore, this compound treatment has been shown to induce autophagy, a catabolic process for cellular adaptation to stress, as indicated by the increased formation of the autophagic marker LC3-II.[2]
Inhibition of Cell Migration and Invasion
This compound has been demonstrated to inhibit cancer cell migration and invasion.[3] This is attributed to its ability to suppress the activation of ARF6, a small GTPase involved in actin cytoskeleton rearrangement and lamellipodia formation, through the inhibition of its guanine (B1146940) nucleotide exchange factors (GEFs) GRP1 and ARNO.[3]
Cellular effects of this compound.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on this compound.
Table 1: In Vivo Antitumor Activity of this compound
| Model | Compound | Dose | Administration | Tumor Growth Inhibition | Reference |
| 4T1 breast cancer (syngeneic) | This compound | 0.4 mg/kg/day | i.v. for 8 days | 58% | [5] |
| 4T1 breast cancer (syngeneic) | This compound-M (micelle) | 1 mg/kg/day | i.v. for 8 days | 95% | [5] |
| A2780 ovarian carcinoma (subcutaneous) | NCL-176 (analog) in micelles | Not specified | Not specified | Significant inhibition | [7] |
| A2780 ovarian carcinoma (subcutaneous) | NCL-240 (analog) in micelles | Not specified | Not specified | Significant inhibition | [7] |
Table 2: Drug Loading and Release in Micellar Formulations
| Compound | Drug Loading Efficiency | Size of Micelles (nm) | Drug Release | Reference |
| This compound and analogs | >70% | 16-20 | This compound completely released at 10h | [8] |
| NCL-176 (analog) | >70% | 16-20 | Completely released at 10h | [8] |
| NCL-179 (analog) | >70% | 16-20 | 40% released after 48h | [8] |
| NCL-198 (analog) | >70% | 16-20 | 40% released after 48h | [8] |
| NCL-240 (analog) | >70% | 16-20 | 60% released after 48h | [8] |
Experimental Protocols
This section provides an overview of the methodologies used in key experiments involving this compound.
Western Blot Analysis
Objective: To determine the effect of this compound on the phosphorylation status and expression levels of proteins in a signaling pathway.
Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., U87MG, SUM159) to a desired confluency. Treat the cells with this compound at various concentrations and for different time points. A vehicle control (e.g., DMSO) should be included.
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA protein assay).[10]
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-Akt (Ser-473), total Akt, cleaved caspase-3, etc.) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[10]
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Western Blotting Workflow.
Cell Migration Assay (Transwell Assay)
Objective: To assess the effect of this compound on the migratory capacity of cancer cells.
Protocol:
-
Cell Preparation: Starve the cells (e.g., SUM159) in serum-free medium for a specified period.
-
Assay Setup: Seed the starved cells in the upper chamber of a Transwell insert (with a porous membrane) in serum-free medium containing this compound or vehicle control.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Incubation: Incubate the plate for a sufficient time to allow cell migration (e.g., 8 hours).[11]
-
Cell Removal: Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with a fixative (e.g., methanol) and stain with a suitable dye (e.g., crystal violet).
-
Imaging and Quantification: Image the stained cells under a microscope. To quantify migration, lyse the stained cells and measure the absorbance of the lysate at a specific wavelength (e.g., 595 nm).[11]
In Vivo Tumor Growth Inhibition Studies
Objective: To evaluate the anticancer efficacy of this compound in a living organism.
Protocol:
-
Animal Model: Use an appropriate animal model, such as BALB/c mice for syngeneic tumors (e.g., 4T1 breast cancer) or immunodeficient mice for human tumor xenografts.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size. Measure the tumor dimensions regularly with calipers and calculate the tumor volume.
-
Treatment: Once the tumors reach a certain volume, randomize the mice into treatment and control groups. Administer this compound (or its formulation, e.g., this compound-M) and a vehicle control intravenously (i.v.) or via another appropriate route for a specified duration (e.g., 8 days).[5]
-
Endpoint: At the end of the treatment period, euthanize the mice and excise the tumors.
-
Analysis: Weigh the excised tumors and compare the average tumor weight between the treatment and control groups to determine the percentage of tumor growth inhibition. The tumors can be further processed for histological or molecular analysis (e.g., TUNEL assay, Western blotting).[2]
Conclusion
This compound is a well-characterized inhibitor of the PI3K/Akt signaling pathway with significant anticancer activity demonstrated in vitro and in vivo. Its mechanism of action, centered on the disruption of the PIP3-PH domain interaction, provides a targeted approach to inhibit a key pathway in tumorigenesis. The data summarized in this guide, along with the outlined experimental protocols, offer a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting the PI3K pathway with small-molecule inhibitors like this compound. Further research and development of this compound and its analogs may lead to novel and effective cancer therapies.
References
- 1. Targeting phospshatidylinositol 3-kinase signaling with novel phosphatidylinositol 3,4,5-triphosphate antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small molecule inhibition of phosphatidylinositol-3,4,5-triphosphate (PIP3) binding to pleckstrin homology domains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of cell migration by PITENINs: the role of ARF6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Novel Inhibitors of AKT: Assessment of a Different Approach Targeting the Pleckstrin Homology Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. tandfonline.com [tandfonline.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medsci.org [medsci.org]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: DM-PIT-1 Dosage and Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
DM-PIT-1 (3,5-Dimethyl PIT-1) is a cell-permeable benzoylthiourea (B1224501) compound that acts as a potent and specific antagonist of phosphatidylinositol-3,4,5-triphosphate (PIP3). By competitively inhibiting the binding of PIP3 to the pleckstrin homology (PH) domains of key signaling proteins, most notably Akt (also known as Protein Kinase B), this compound effectively blocks the activation of the PI3K/Akt signaling pathway.[1][2][3] This pathway is a critical regulator of numerous cellular processes, including cell survival, proliferation, growth, and migration. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2][3]
These application notes provide a comprehensive overview of the dosage and administration of this compound in preclinical animal models, with a focus on intravenous delivery for anti-cancer studies. The protocols and data presented are compiled from published research to guide the design and execution of in vivo experiments.
Mechanism of Action: PI3K/Akt Signaling Pathway
This compound exerts its biological effects by disrupting the PI3K/Akt signaling cascade. Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3. PIP3 then acts as a docking site on the plasma membrane for proteins containing PH domains, such as Akt and PDK1. This recruitment is essential for the subsequent phosphorylation and activation of Akt. By blocking the PIP3-PH domain interaction, this compound prevents the membrane localization and activation of Akt, thereby inhibiting all downstream signaling.
Below is a diagram illustrating the PI3K/Akt signaling pathway and the point of inhibition by this compound.
References
Application Notes and Protocols for Measuring DM-PIT-1 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
DM-PIT-1, a critical serine/threonine kinase, has emerged as a key regulator in metabolic signaling pathways. Dysregulation of this compound activity is implicated in the pathogenesis of various metabolic disorders, including type 2 diabetes and obesity. Consequently, the accurate measurement of this compound activity is paramount for basic research and the development of novel therapeutic agents targeting this enzyme. These application notes provide a comprehensive overview of established and innovative techniques for quantifying this compound activity in various experimental settings. Detailed protocols for key assays are provided to facilitate reproducible and robust measurements.
This compound Signaling Pathway
This compound is a central node in a signaling cascade that responds to metabolic cues. Upon activation by upstream signals, such as growth factors or nutrient availability, this compound phosphorylates a range of downstream substrates, modulating their activity and leading to changes in cellular metabolism. A simplified representation of the this compound signaling pathway is depicted below.
Caption: Simplified this compound signaling pathway.
Overview of Assay Techniques
A variety of assay formats can be employed to measure this compound activity, each with its own advantages and limitations. The choice of assay depends on the specific research question, available resources, and desired throughput.
| Assay Type | Principle | Throughput | Key Features |
| Biochemical Assays | |||
| Radioisotope-Based Assay | Measures the incorporation of ³²P from [γ-³²P]ATP into a specific substrate. | Low to Medium | High sensitivity, considered the "gold standard". |
| Fluorescence-Based Assay | Utilizes a fluorescently labeled peptide substrate; phosphorylation is detected by changes in fluorescence polarization or intensity. | High | Non-radioactive, amenable to high-throughput screening (HTS). |
| Luminescence-Based Assay | Measures the depletion of ATP using a luciferase/luciferin system; lower ATP levels correspond to higher kinase activity. | High | Homogeneous format, suitable for HTS. |
| Cell-Based Assays | |||
| Western Blotting | Detects the phosphorylation of endogenous or overexpressed this compound substrates using phospho-specific antibodies. | Low | Provides information on in-cellulo activity and pathway engagement. |
| In-Cell ELISA | Quantifies the phosphorylation of a target protein within fixed cells using antibody-based detection. | Medium to High | Higher throughput than Western blotting, quantitative. |
| Reporter Gene Assay | Measures the transcriptional activity of a downstream target gene regulated by the this compound pathway. | High | Provides a functional readout of the entire signaling cascade. |
Experimental Protocols
High-Throughput Fluorescence-Based Kinase Assay
This protocol describes a fluorescence polarization (FP)-based assay for measuring this compound activity, suitable for screening compound libraries.
Caption: Workflow for a high-throughput fluorescence-based assay.
Materials:
-
Recombinant human this compound enzyme
-
Fluorescently labeled peptide substrate (e.g., FITC-labeled peptide)
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Kinase inhibitor (positive control, e.g., Staurosporine)
-
384-well, low-volume, black microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a serial dilution of test compounds in DMSO.
-
Dispense 100 nL of each compound dilution or DMSO (vehicle control) into the wells of a 384-well plate.
-
Prepare the enzyme solution by diluting this compound in assay buffer to the desired concentration. Add 5 µL of the enzyme solution to each well.
-
Prepare the substrate/ATP solution by mixing the fluorescent peptide substrate and ATP in assay buffer. Add 5 µL of this solution to each well to initiate the reaction. Final concentrations should be optimized, for example, 100 nM substrate and 10 µM ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 10 µL of a suitable stop/detection reagent (e.g., a solution containing EDTA to chelate Mg²⁺).
-
Read the fluorescence polarization on a compatible plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 values.
Cell-Based Western Blot Assay for Substrate Phosphorylation
This protocol allows for the qualitative or semi-quantitative assessment of this compound activity within a cellular context.
Materials:
-
Cell line of interest (e.g., HEK293, HepG2)
-
Cell culture medium and supplements
-
Stimulant (e.g., growth factor) to activate the this compound pathway
-
Test compounds or inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Substrate-1 (specific for the this compound phosphorylation site) and anti-total-Substrate-1
-
Secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
Chemiluminescent substrate
-
Protein electrophoresis and Western blotting equipment
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of the test compound or vehicle for 1 hour.
-
Stimulate the cells with the appropriate agonist for 30 minutes to activate the this compound pathway.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a suitable method (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-phospho-Substrate-1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-Substrate-1 antibody as a loading control.
-
Quantify the band intensities to determine the relative phosphorylation levels.
Data Presentation
The following tables provide examples of how quantitative data from this compound assays can be presented.
Table 1: IC50 Values of Inhibitors from Fluorescence-Based Assay
| Compound | IC50 (nM) | Hill Slope |
| Inhibitor A | 15.2 | 1.1 |
| Inhibitor B | 89.7 | 0.9 |
| Staurosporine | 5.6 | 1.0 |
Table 2: Quantification of Substrate-1 Phosphorylation from In-Cell ELISA
| Treatment | Agonist | Phospho-Substrate-1 (Fold Change) |
| Vehicle | - | 1.0 |
| Vehicle | + | 8.5 |
| Inhibitor A (100 nM) | + | 1.2 |
| Inhibitor B (1 µM) | + | 3.4 |
Conclusion
The methods described in these application notes provide a robust framework for the measurement of this compound kinase activity. The choice of a specific assay will depend on the experimental goals, ranging from high-throughput screening of large compound libraries to detailed mechanistic studies in a cellular context. Careful optimization of assay conditions is crucial for obtaining reliable and reproducible data, which will ultimately advance our understanding of this compound biology and facilitate the discovery of novel therapeutics.
Application Notes and Protocols for Pit-1 Immunoprecipitation
These application notes provide a detailed protocol for the immunoprecipitation (IP) of the pituitary-specific transcription factor Pit-1 (also known as POU1F1), a key regulator of pituitary gland development and hormone gene expression.[1][2] This protocol is intended for researchers, scientists, and drug development professionals studying protein-protein interactions and signaling pathways involving Pit-1.
Introduction
Pit-1 is a POU family transcription factor crucial for the expression of growth hormone (GH), prolactin (PRL), and thyroid-stimulating hormone subunit beta (TSHB).[1] It plays a vital role in the differentiation of somatotrophs, lactotrophs, and thyrotrophs in the anterior pituitary.[3] Understanding the interactions of Pit-1 with other nuclear proteins is essential for elucidating the mechanisms of pituitary gene regulation and the pathophysiology of diseases like combined pituitary hormone deficiency (CPHD).[3][4] Immunoprecipitation is a powerful technique to isolate Pit-1 and its interacting partners from complex cellular lysates.
Key Experimental Considerations
Several factors are critical for successful Pit-1 immunoprecipitation:
-
Antibody Selection: The choice of a high-affinity, specific antibody is paramount. Antibodies validated for immunoprecipitation are recommended.[5]
-
Lysis Buffer: As Pit-1 is a nuclear protein, the lysis buffer must effectively solubilize nuclear proteins while preserving protein-protein interactions. Buffers containing non-ionic detergents like NP-40 or Triton X-100 are often used.[6][7]
-
Bead Selection: Protein A or Protein G coupled beads (e.g., agarose (B213101) or magnetic) are used to capture the antibody-antigen complex.[8] The choice depends on the isotype of the primary antibody.
-
Controls: Appropriate controls, such as an isotype control antibody and bead-only controls, are essential to ensure the specificity of the immunoprecipitation.[9]
Experimental Protocol: Immunoprecipitation of Pit-1
This protocol outlines the steps for immunoprecipitating Pit-1 from cell lysates.
A. Solutions and Reagents
| Reagent | Composition |
| Cell Lysis Buffer | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40 or Triton X-100, Protease Inhibitor Cocktail |
| Wash Buffer | Cell Lysis Buffer without protease inhibitors |
| Elution Buffer | 0.1 M Glycine-HCl (pH 2.5) or 1X SDS-PAGE Sample Buffer |
| Neutralization Buffer | 1 M Tris-HCl (pH 8.5) |
B. Cell Lysate Preparation
-
Culture pituitary cells (e.g., GH3 cells) to approximately 80-90% confluency.
-
Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Add ice-cold Cell Lysis Buffer to the cells and incubate on ice for 30 minutes with occasional vortexing.[6]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[8]
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
C. Immunoprecipitation
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add 20-30 µL of Protein A/G beads to 1 mg of cell lysate.
-
Incubate on a rotator for 1 hour at 4°C.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant. This step helps to reduce non-specific binding.
-
-
Immunoprecipitation Reaction:
-
Capture of Immune Complexes:
-
Add 30-50 µL of Protein A/G beads to the lysate-antibody mixture.
-
Incubate on a rotator for 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Discard the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold Wash Buffer. With each wash, resuspend the beads and then pellet them by centrifugation.
-
D. Elution
-
For Western Blot Analysis:
-
After the final wash, remove all supernatant.
-
Add 20-40 µL of 1X SDS-PAGE Sample Buffer directly to the beads.
-
Boil the sample at 95-100°C for 5-10 minutes to dissociate the proteins from the beads.[7][10]
-
Centrifuge to pellet the beads, and collect the supernatant for analysis by SDS-PAGE and Western blotting.
-
-
For Mass Spectrometry or Functional Assays (Native Elution):
-
Add 50-100 µL of Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 2.5) to the beads and incubate for 5-10 minutes at room temperature with gentle agitation.
-
Pellet the beads by centrifugation and immediately transfer the supernatant to a new tube containing 5-10 µL of Neutralization Buffer to neutralize the pH.
-
Data Presentation: Potential Pit-1 Interacting Proteins
Immunoprecipitation followed by mass spectrometry can identify proteins that interact with Pit-1. The following table summarizes known and potential interacting partners of Pit-1.
| Interacting Protein | Function | Cellular Location |
| C/EBPα | Transcription factor involved in prolactin gene regulation.[4] | Nucleus |
| NCoR | Nuclear receptor co-repressor that can inhibit Pit-1 function. | Nucleus |
| GATA2 | Transcription factor with reciprocal interactions determining pituitary cell types.[11] | Nucleus |
| Estrogen Receptor | Nuclear receptor involved in synergistic activation of the prolactin gene. | Nucleus |
| CREB-binding protein (CBP)/p300 | Histone acetyltransferase and coactivator.[12] | Nucleus |
Visualization of Workflows and Pathways
Experimental Workflow for Pit-1 Immunoprecipitation
Caption: Workflow for Pit-1 Immunoprecipitation.
Pit-1 Signaling and Transcriptional Regulation Pathway
Caption: Pit-1 Transcriptional Regulatory Network.
References
- 1. Pit-1 and pituitary function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pituitary-specific positive transcription factor 1 - Wikipedia [en.wikipedia.org]
- 3. Role of Pit-1 in the gene expression of growth hormone, prolactin, and thyrotropin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dynamic interactions between Pit-1 and C/EBPalpha in the pituitary cell nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. bioone.org [bioone.org]
- 8. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 9. youtube.com [youtube.com]
- 10. Co-Immunoprecipitation of Membrane-Bound Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reciprocal interactions of Pit1 and GATA2 mediate signaling gradient-induced determination of pituitary cell types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Functional interactions with Pit-1 reorganize co-repressor complexes in the living cell nucleus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Disease Modeling
A Note on the Term "DM-PIT-1": Initial searches for "this compound" did not yield information on a specific molecule or reagent with this designation. It is likely that this term is a typographical error or a shorthand referring to two distinct but important areas of disease modeling research:
-
Pit-1 (Pituitary-specific positive transcription factor 1): A key transcription factor involved in pituitary gland development and function. Mutations in the POU1F1 gene (which encodes Pit-1) are a cause of Combined Pituitary Hormone Deficiency (CPHD) .
-
DM1 (Myotonic Dystrophy Type 1): A multisystemic genetic disorder for which significant advances have been made in disease modeling , particularly using induced pluripotent stem cells (iPSCs).
This document provides detailed application notes and protocols for both of these areas to comprehensively address the potential interests of researchers, scientists, and drug development professionals.
Section 1: Application of Pit-1 in Disease Modeling for Combined Pituitary Hormone Deficiency (CPHD)
Application Notes
Introduction to Pit-1 and its Function:
Pituitary-specific positive transcription factor 1 (Pit-1), also known as POU1F1, is a member of the POU family of transcription factors.[1] It plays a crucial role in the development and function of the anterior pituitary gland by regulating the expression of several key hormone genes.[2][3] Specifically, Pit-1 is essential for the differentiation and proliferation of somatotrophs, lactotrophs, and thyrotrophs, the pituitary cell types responsible for producing growth hormone (GH), prolactin (PRL), and the β-subunit of thyroid-stimulating hormone (TSH-β), respectively.[4][5][6]
Role of Pit-1 in Combined Pituitary Hormone Deficiency (CPHD):
Mutations in the POU1F1 gene can lead to Combined Pituitary Hormone Deficiency (CPHD), a condition characterized by the impaired production of GH and at least one other anterior pituitary hormone.[7][8] The clinical presentation of individuals with Pit-1 mutations typically includes severe growth deficiency from birth, and in some cases, hypothyroidism.[8][9] The inheritance pattern of CPHD due to POU1F1 mutations can be either autosomal dominant or recessive, depending on the nature of the mutation and its effect on Pit-1 protein function.[9]
Disease Modeling Approaches for Studying Pit-1 Mutations:
Understanding the pathophysiology of CPHD due to Pit-1 mutations relies on various disease modeling approaches:
-
Animal Models: The Snell and Jackson dwarf mouse models, which have mutations in the Pit1 gene, have been instrumental in elucidating the critical role of Pit-1 in pituitary development.[4] These models recapitulate the CPHD phenotype observed in humans.
-
Cellular Models: In vitro studies using pituitary-derived cell lines are employed to investigate the molecular consequences of specific POU1F1 mutations. These models are crucial for dissecting the effects of mutations on Pit-1's ability to bind DNA and activate the transcription of its target genes (GH, PRL, and TSH-β).[10] Luciferase reporter assays are a common tool in this context to quantify the transcriptional activity of wild-type and mutant Pit-1.
Quantitative Data Summary
Table 1: Effects of a Selection of Human Pit-1 Mutations on Protein Function [11]
| Mutation | Location | Effect on DNA Binding | Effect on Transcriptional Activation | Inheritance |
| P24L | POU-specific domain | No significant alteration | Impaired transactivation | Recessive |
| A158P | POU-specific domain | Minimal effect | Low activation of GH and PRL promoters | Recessive |
| R172X | POU homeodomain | Altered | Loss of function | Recessive |
| K216E | POU homeodomain | No significant alteration | Defective retinoic acid signaling | Recessive |
| E250X | POU homeodomain | Altered | Loss of function | Recessive |
| W261C | POU homeodomain | Altered | Loss of function | Dominant |
| R271W | POU homeodomain | No significant alteration | Dominant inhibitor of GH and PRL transcription | Dominant |
Experimental Protocols
Protocol 1: Luciferase Reporter Assay to Assess Pit-1 Transcriptional Activity
This protocol describes how to quantitatively assess the impact of a specific POU1F1 mutation on its ability to activate a target gene promoter (e.g., the prolactin promoter) in a cellular model.
Materials:
-
Mammalian expression vectors for wild-type and mutant human Pit-1 (e.g., pRSV-hPit-1).[4]
-
Luciferase reporter vector containing the human prolactin promoter upstream of the luciferase gene (e.g., pGL2B-hPRL).[4]
-
A control vector expressing Renilla luciferase for normalization (e.g., pRL-TK).
-
Mammalian cell line that does not express endogenous Pit-1 (e.g., HEK293T).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Transfection reagent (e.g., Lipofectamine 3000).
-
Dual-Luciferase Reporter Assay System.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection:
-
For each well, prepare a transfection mix containing:
-
100 ng of the prolactin promoter-luciferase reporter vector.
-
10 ng of the Renilla luciferase control vector.
-
100 ng of either the wild-type Pit-1 expression vector, the mutant Pit-1 expression vector, or an empty vector control.
-
-
Add the transfection reagent according to the manufacturer's instructions.
-
Incubate the cells with the transfection mix for 4-6 hours.
-
Replace the transfection medium with fresh complete medium.
-
-
Cell Lysis and Luciferase Assay:
-
48 hours post-transfection, wash the cells with PBS and lyse them using the passive lysis buffer from the Dual-Luciferase Reporter Assay System.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit's protocol.
-
-
Data Analysis:
-
For each well, calculate the relative luciferase activity by dividing the firefly luciferase reading by the Renilla luciferase reading.
-
Normalize the relative luciferase activity of the wild-type and mutant Pit-1 transfected cells to the empty vector control.
-
Compare the transcriptional activation capacity of the mutant Pit-1 to the wild-type Pit-1.
-
Mandatory Visualizations
Caption: Pit-1 Signaling Pathway in Pituitary Development.
Caption: Workflow for Studying Pit-1 Mutations.
Section 2: Application of Disease Modeling in Myotonic Dystrophy Type 1 (DM1)
Application Notes
Introduction to Myotonic Dystrophy Type 1 (DM1):
Myotonic Dystrophy Type 1 (DM1) is the most common form of muscular dystrophy in adults, with an estimated prevalence of 1 in 8,000 individuals.[12][13] It is a progressive, multisystemic disorder characterized by myotonia, muscle wasting, cardiac conduction defects, cataracts, and cognitive impairment.[14][15] DM1 is caused by an unstable expansion of a CTG trinucleotide repeat in the 3' untranslated region (UTR) of the Dystrophia Myotonica Protein Kinase (DMPK) gene.[12][16]
The primary pathogenic mechanism in DM1 is a toxic gain-of-function of the mutant DMPK mRNA. The expanded CUG repeats in the transcribed RNA accumulate in the nucleus, forming distinct foci.[17] These RNA foci sequester RNA-binding proteins, most notably Muscleblind-like (MBNL) proteins, leading to their functional depletion.[16] The loss of MBNL function disrupts the alternative splicing of numerous downstream transcripts, which is a key contributor to the multisystemic nature of DM1.[14]
iPSC-based Disease Modeling for DM1:
The development of induced pluripotent stem cell (iPSC) technology has revolutionized the study of DM1. iPSCs can be generated from patient-derived somatic cells (e.g., fibroblasts) and then differentiated into various disease-relevant cell types, such as myotubes, cardiomyocytes, and neurons.[18][19] These "disease-in-a-dish" models offer several advantages:
-
Recapitulation of Key Pathologies: DM1 iPSC-derived cells faithfully reproduce the core molecular hallmarks of the disease, including the presence of nuclear RNA foci, sequestration of MBNL1, and mis-splicing of target transcripts.[12][18][20]
-
Access to Relevant Cell Types: iPSCs provide a renewable source of human cell types that are difficult to obtain from patients, such as cardiomyocytes and neurons, allowing for the investigation of tissue-specific disease mechanisms.[19][21]
-
Platform for Drug Discovery: DM1 iPSC models are amenable to high-throughput screening for the identification of novel therapeutic compounds that can reverse the molecular and cellular phenotypes of the disease.[18][22]
Applications in Understanding Pathophysiology and Drug Discovery:
DM1 iPSC models have been instrumental in:
-
Elucidating Disease Mechanisms: Studying the differentiation of DM1 iPSCs into various lineages has provided insights into the developmental and cell-type-specific aspects of the disease.[18][21]
-
Identifying Therapeutic Targets: These models have confirmed that targeting the toxic RNA is a viable therapeutic strategy.
-
Preclinical Testing of Therapeutics: DM1 iPSC-derived cells are used to test the efficacy and toxicity of potential drugs, including antisense oligonucleotides and small molecules, before moving to more complex and expensive animal models or clinical trials.[20][23]
Quantitative Data Summary
Table 2: Key Molecular and Cellular Phenotypes in DM1 iPSC-Derived Cardiomyocytes [19]
| Phenotype | Method of Analysis | Observation in DM1 vs. Control iPSC-Cardiomyocytes |
| Nuclear RNA Foci | FISH/IF | Present in DM1, absent in control |
| MBNL1 Sequestration | IF | MBNL1 co-localizes with RNA foci in DM1 |
| Mis-splicing of TNNT2 | RT-PCR | Altered splicing pattern in DM1 |
| Mis-splicing of SCN5A | RT-PCR | Altered splicing pattern in DM1 |
| Ion Channel Gene Expression | RT-qPCR | Down-regulation of key cardiac ion channel transcripts in DM1 |
| Electrophysiology | Patch Clamp | Abnormal action potential profiles in DM1 |
| Contractility | Atomic Force Microscopy | Reduced beat frequency and synchronicity in DM1 |
Experimental Protocols
Protocol 2: Differentiation of DM1-iPSCs into Myotubes
This protocol describes a method for differentiating patient-derived iPSCs into skeletal myotubes to model the muscular aspects of DM1. This can be achieved through forced expression of the myogenic transcription factor MyoD.[20][24]
Materials:
-
DM1 and control iPSC lines.
-
iPSC maintenance medium (e.g., mTeSR1).
-
Matrigel-coated plates.
-
Doxycycline-inducible MyoD1 expression vector.
-
DMEM with 10% FBS and 1% penicillin-streptomycin (B12071052) (Differentiation Medium).
Procedure:
-
iPSC Culture: Culture DM1 and control iPSCs on Matrigel-coated plates in mTeSR1 medium.
-
MyoD Transduction: Transduce the iPSCs with a lentiviral vector carrying a doxycycline-inducible MyoD1 gene. Select for successfully transduced cells.
-
Myogenic Differentiation:
-
Plate the MyoD-transduced iPSCs onto Matrigel-coated plates.
-
To induce differentiation, switch the medium to Differentiation Medium supplemented with doxycycline (e.g., 1 µg/mL).
-
Continue the differentiation for 10-14 days, changing the medium every 2-3 days.
-
-
Characterization of Myotubes:
-
Assess myotube formation morphologically.
-
Perform immunofluorescence staining for myogenic markers such as Myosin Heavy Chain (MyHC) to confirm differentiation.
-
The resulting myotubes can be used for downstream analyses such as RNA foci visualization and splicing analysis.[25]
-
Protocol 3: RNA Foci Visualization and Quantification in DM1 Cells
This protocol details the use of fluorescence in situ hybridization (FISH) and immunofluorescence (IF) to visualize and quantify nuclear RNA foci and MBNL1 sequestration in DM1 myotubes.
Materials:
-
Differentiated myotubes on coverslips (from Protocol 2).
-
4% paraformaldehyde (PFA).
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS).
-
Hybridization buffer.
-
Fluorescently labeled probe complementary to the CUG repeat (e.g., (CAG)5-Cy3).[26]
-
Primary antibody against MBNL1.
-
Fluorescently labeled secondary antibody.
-
DAPI for nuclear counterstaining.
-
Fluorescence microscope.
-
Image analysis software (e.g., ImageJ).
Procedure:
-
Cell Fixation and Permeabilization:
-
Fix the myotubes with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
-
FISH for RNA Foci:
-
Pre-hybridize the cells with hybridization buffer.
-
Hybridize with the fluorescently labeled CUG repeat probe overnight at 37°C in a humidified chamber.
-
Wash the cells to remove the unbound probe.
-
-
Immunofluorescence for MBNL1:
-
Block the cells with a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with the primary anti-MBNL1 antibody for 1 hour.
-
Wash and incubate with the fluorescently labeled secondary antibody for 1 hour.
-
-
Mounting and Imaging:
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides.
-
Acquire images using a fluorescence microscope.
-
-
Quantification:
-
Use image analysis software to count the number of RNA foci per nucleus.
-
Assess the co-localization of MBNL1 with the RNA foci.
-
Mandatory Visualizations
Caption: Molecular Pathogenesis of Myotonic Dystrophy Type 1 (DM1).
Caption: Workflow for iPSC-based Disease Modeling in DM1.
References
- 1. Pituitary-specific positive transcription factor 1 - Wikipedia [en.wikipedia.org]
- 2. [The pituitary specific transcription factor Pit-1/GHF-1 and PIT1 abnormality] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transcription Factor Pit-1 | Colorado PROFILES [profiles.ucdenver.edu]
- 4. The Pit-1/Pou1f1 transcription factor regulates and correlates with prolactin expression in human breast cell lines and tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Pituitary specific transcription factor Pit-1/GHF-1 and combined pituitary hormone deficiency] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pituitary cell phenotypes involve cell-specific Pit-1 mRNA translation and synergistic interactions with other classes of transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genetics of Combined Pituitary Hormone Deficiency: Roadmap into the Genome Era - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PITUITARY HORMONE DEFICIENCY, COMBINED, 1; CPHD1 | MENDELIAN.CO [mendelian.co]
- 9. Pit-1 and pituitary function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of Pit-1 in regulating mouse TSH beta promoter activity in thyrotropes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of Pit-1 in the gene expression of growth hormone, prolactin, and thyrotropin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.biologists.com [journals.biologists.com]
- 13. DSpace [soar.suny.edu]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. [Molecular pathways to myotonic dystrophy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Disrupting the Molecular Pathway in Myotonic Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pluripotent Stem Cells in Disease Modeling and Drug Discovery for Myotonic Dystrophy Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Using iPSC-Derived Cardiomyocytes to Understand DM1 | Myotonic Dystrophy Foundation [myotonic.org]
- 20. Establishment of quantitative and consistent in vitro skeletal muscle pathological models of myotonic dystrophy type 1 using patient-derived iPSCs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Generation of Neural Cells from DM1 Induced Pluripotent Stem Cells As Cellular Model for the Study of Central Nervous System Neuropathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Assay Development to Identify Small Molecule Drugs for DM1 | Myotonic Dystrophy Foundation [myotonic.org]
- 23. checkrare.com [checkrare.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Distinct pathological signatures in human cellular models of myotonic dystrophy subtypes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting DM-PIT-1 Experimental Variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DM-PIT-1, a synthetic chloride ion transporter.
Frequently Asked Questions (FAQs)
General
-
Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a synthetic molecule that functions as a chloride ion transporter.[1] It is part of a class of compounds known as PITENINs (phosphatidylinositol-3,4,5-trisphosphate inhibitors) that can insert into cellular membranes and facilitate the transport of chloride ions across the lipid bilayer.[1] This disruption of ion homeostasis can lead to downstream cellular effects, including apoptosis, making it a subject of interest for anticancer research.[1][2]
-
Q2: My this compound solution appears cloudy. Is it still usable? A2: Cloudiness in your this compound solution may indicate precipitation of the compound. This can be caused by low solubility in the chosen solvent or storage at an improper temperature. It is recommended to prepare fresh solutions and ensure the solvent is appropriate and of high purity. Using a solution with precipitated compound will lead to inaccurate concentrations and high experimental variability.
Chloride Transport Assays
-
Q3: I am observing inconsistent chloride transport rates in my liposomal assays. What are the potential causes? A3: Variability in chloride transport assays can arise from several factors:
-
Liposome (B1194612) Preparation: Inconsistent size and lamellarity of vesicles can significantly impact transport efficiency. Ensure your extrusion or sonication process is standardized.
-
Compound Incorporation: The method of incorporating this compound into the liposomes is critical. Pre-incorporation by hydrating a lipid film containing the compound can yield different results than adding it to pre-formed vesicles.[3]
-
Lipid Composition: The lipid composition of your vesicles, particularly the presence and concentration of cholesterol, can influence the activity of this compound.[1]
-
Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) can affect membrane fluidity and the activity of the transporter. It is crucial to include appropriate vehicle controls.
-
-
Q4: The fluorescence signal in my HPTS-based chloride transport assay is weak or noisy. How can I improve it? A4: Weak or noisy signals in HPTS (8-hydroxypyrene-1,3,6-trisulfonic acid) assays can be due to:
-
Low HPTS Encapsulation: Ensure efficient encapsulation of HPTS during liposome preparation and effective removal of external dye.
-
Photobleaching: Minimize exposure of the HPTS-containing vesicles to the excitation light source.
-
Incompatible Assay Components: Verify that none of the buffer components are interfering with the fluorescence of HPTS.
-
Cell-Based Assays
-
Q5: I am seeing high variability in my cell viability (e.g., MTT, resazurin) assays with this compound. What should I check? A5: High variability in cell viability assays is a common issue. Consider the following:
-
Cell Line Specificity: The effect of this compound can be cell-line dependent. Ensure you are using a consistent cell line and passage number.
-
Drug Concentration and Incubation Time: Variations in these parameters can lead to significant differences in cell viability. Optimize these for your specific cell line and experimental goals.[4]
-
DMSO Concentration: High concentrations of DMSO, the solvent typically used for this compound, can be cytotoxic. Keep the final DMSO concentration low and consistent across all wells, including controls.[4]
-
Assay Protocol: Adhere strictly to the incubation times and reagent volumes specified in your chosen cell viability assay protocol.[5]
-
-
Q6: How can I be sure that the observed cell death is due to the ion transport activity of this compound? A6: To confirm that the cytotoxic effects are mediated by chloride transport, you can perform experiments where the extracellular chloride concentration is altered. If the cell death induced by this compound is dependent on the presence of extracellular chloride, it supports the hypothesis that its mechanism of action is through disruption of chloride ion homeostasis.[2]
Quantitative Data Summary
Table 1: Factors Influencing this compound Activity
| Parameter | Observation | Potential Impact on Variability | Reference |
| Cholesterol in Membrane | Ion transport activity of this compound is dependent on the concentration of cholesterol in the liposomal membrane. | High | [1] |
| This compound Concentration | Chloride transport efficacy is dose-dependent. | Moderate | [1] |
| Cell Line | Cytotoxicity of this compound can vary between different cancer cell lines. | High | [4] |
| Extracellular Cl⁻ Concentration | Cell death induced by this compound can be dependent on the presence of extracellular chloride ions. | High | [2] |
| Solvent (DMSO) Concentration | DMSO can exhibit cytotoxic effects at higher concentrations, confounding results. | High | [4] |
Experimental Protocols
1. Liposomal Chloride Transport Assay (HPTS Assay)
This protocol is a generalized method for assessing the chloride transport activity of this compound using the pH-sensitive fluorescent dye HPTS.
Materials:
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)
-
Cholesterol
-
HPTS (8-hydroxypyrene-1,3,6-trisulfonic acid)
-
This compound
-
Sephadex G-50
-
HEPES buffer (pH 7.4)
-
NaOH solution
-
DMSO
Procedure:
-
Liposome Preparation:
-
Prepare a lipid film of POPC and cholesterol (e.g., 7:3 molar ratio) in a round-bottom flask.
-
Hydrate the lipid film with a solution of HPTS in HEPES buffer to form multilamellar vesicles.
-
Subject the vesicle suspension to several freeze-thaw cycles.
-
Extrude the suspension through polycarbonate membranes (e.g., 100 nm pore size) to create unilamellar vesicles.
-
Remove unencapsulated HPTS by passing the vesicle suspension through a Sephadex G-50 column equilibrated with the external buffer.
-
-
Transport Assay:
-
Dilute the HPTS-loaded vesicles in the external buffer in a cuvette.
-
Add a solution of this compound in DMSO to the cuvette (final DMSO concentration should be low, e.g., <1%).
-
Monitor the fluorescence of HPTS at two excitation wavelengths (e.g., 405 nm and 450 nm) with emission at 510 nm.
-
Initiate a pH gradient by adding a pulse of NaOH solution.
-
Record the change in the ratio of fluorescence intensities (I₄₅₀/I₄₀₅) over time. An increase in this ratio indicates H⁺/Cl⁻ symport or OH⁻/Cl⁻ antiport.
-
2. Cell Viability Assay (Resazurin-Based)
This protocol outlines a general procedure for assessing the cytotoxicity of this compound using a resazurin-based assay.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
This compound
-
Resazurin (B115843) sodium salt solution
-
96-well microplates
-
DMSO
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium from a stock solution in DMSO.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Viability Assessment:
-
Add resazurin solution to each well (typically 10% of the culture volume).
-
Incubate for a specified time (e.g., 2-4 hours) at 37°C.
-
Measure the fluorescence or absorbance at the appropriate wavelengths (e.g., 560 nm excitation and 590 nm emission for fluorescence).
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Visualizations
Caption: Experimental workflow for the HPTS-based chloride transport assay.
Caption: Experimental workflow for the resazurin-based cell viability assay.
Caption: Proposed mechanism of action for this compound leading to apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. A synthetic ion transporter that disrupts autophagy and induces apoptosis by perturbing cellular chloride concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jrmds.in [jrmds.in]
Technical Support Center: Optimizing DM-PIT-1 Concentration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the experimental concentration of DM-PIT-1 for maximum effect.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (N-{[(2-hydroxy-5-nitrophenyl)amino]carbonothioyl}-3,5-dimethylbenzamide) is a small molecule that has been identified as a chloride ion transporter.[1] Its primary mechanism of action is to facilitate the transport of chloride ions (Cl⁻) across lipid bilayer membranes, which can disrupt cellular ion homeostasis and induce apoptosis.[1] It has also been described as an inhibitor of the PI3-kinase pathway by acting as a non-lipid antagonist of phosphatidylinositol-3,4,5-triphosphate (PIP3).[2][3]
Q2: What is a typical starting concentration range for this compound in in vitro experiments?
A2: Based on in vitro cytotoxicity studies, a broad concentration range of 1 µg/mL to 200 µg/mL has been explored. A more focused range for observing significant cytotoxic effects in cancer cell lines is around 100 µM.[2] It is recommended to perform a dose-response experiment starting from a low micromolar range up to 200 µM to determine the optimal concentration for your specific cell type and experimental endpoint.
Q3: How should I prepare a stock solution of this compound?
A3: this compound has poor aqueous solubility.[2] It is soluble in organic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO). A stock solution can be prepared in DMF or DMSO and then diluted into your aqueous experimental buffer. For maximum solubility in aqueous buffers, it is recommended to first dissolve this compound in DMF and then dilute it with the aqueous buffer of choice. A 1:1 solution of DMF:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/mL. Aqueous solutions are not recommended for storage for more than one day.
Q4: What are the expected cellular effects of this compound treatment?
A4: By increasing intracellular chloride concentration, this compound can lead to a variety of cellular effects, including:
-
Alterations in cell membrane potential.
-
Changes in cell volume.
-
Induction of apoptosis.[1]
Q5: How can I measure the chloride ion transport activity of this compound?
A5: The chloride ion transport activity can be measured using a fluorescent chloride-sensitive indicator, such as 6-methoxy-N-(ethoxycarbonylmethyl)quinolinium bromide (MQAE).[7] An increase in intracellular chloride will quench the fluorescence of MQAE, which can be quantified using a fluorescence plate reader.[7][8]
Troubleshooting Guides
Issue 1: Low or No Observed Effect of this compound
| Possible Cause | Suggested Solution |
| Sub-optimal Concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 200 µM) to determine the EC50 for your specific cell line and assay. |
| Poor Solubility/Precipitation | Ensure the final concentration of the organic solvent (e.g., DMSO, DMF) in your culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity and compound precipitation. Prepare fresh dilutions of this compound for each experiment. |
| Incorrect pH of Buffer | The ion transport activity of some compounds can be pH-dependent. Ensure your experimental buffer is at the correct physiological pH (typically 7.2-7.4). |
| Cell Line Insensitivity | The sensitivity to this compound may vary between cell lines. Consider testing a different cell line or a positive control compound known to induce chloride influx. |
| Incorrect Assay Endpoint | The chosen assay may not be sensitive enough or appropriate for detecting the effects of this compound. Consider using a more direct measure of its activity, such as a chloride influx assay, in addition to cytotoxicity or apoptosis assays. |
Issue 2: High Background Signal or Inconsistent Results in Chloride Influx Assay
| Possible Cause | Suggested Solution |
| Uneven Loading of Fluorescent Dye | Ensure cells are evenly seeded and confluent. Optimize the loading concentration and incubation time for the chloride-sensitive dye (e.g., MQAE). Wash cells thoroughly after loading to remove extracellular dye. |
| Photobleaching of the Dye | Minimize the exposure of the fluorescent dye to the excitation light. Use a lower light intensity or a shorter exposure time on the fluorescence reader. |
| Cell Death Due to High this compound Concentration | High concentrations of this compound can lead to rapid cell death, causing leakage of the dye and inconsistent readings. Perform a cytotoxicity assay first to determine the toxic concentration range and use concentrations below this for mechanistic studies. |
| Interference from Media Components | Some components in the cell culture media may interfere with the fluorescence of the dye. Use a simplified, serum-free buffer during the assay if possible. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Approximate Solubility |
| Ethanol | 0.2 mg/mL |
| DMSO | 20 mg/mL |
| DMF | 30 mg/mL |
| 1:1 DMF:PBS (pH 7.2) | 0.5 mg/mL |
Table 2: Example Dose-Response Data for this compound Cytotoxicity (MTT Assay)
| This compound Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | 5.2 |
| 1 | 98 | 4.8 |
| 10 | 85 | 6.1 |
| 50 | 55 | 7.3 |
| 100 | 25 | 5.9 |
| 200 | 10 | 4.5 |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using an MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X stock solution of this compound in culture medium from a high-concentration stock in DMSO. Create a serial dilution to obtain a range of 2X concentrations.
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2X this compound dilutions to the respective wells (final concentrations ranging from 1 µM to 200 µM). Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Measurement of this compound Mediated Chloride Influx using MQAE
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading:
-
Wash the cells twice with a chloride-free buffer (e.g., replacing NaCl with NaNO₃).
-
Load the cells with 5-10 mM MQAE in the chloride-free buffer for 2-4 hours at 37°C.
-
Wash the cells three times with the chloride-free buffer to remove extracellular dye.
-
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence of the MQAE-loaded cells using a fluorescence plate reader (Excitation: ~350 nm, Emission: ~460 nm).
-
This compound Treatment and Chloride Influx:
-
Prepare different concentrations of this compound in a buffer containing a high concentration of NaCl.
-
Add the this compound solutions to the wells to initiate chloride influx.
-
Immediately start kinetic fluorescence readings for 10-30 minutes.
-
-
Data Analysis: The influx of chloride will quench the MQAE fluorescence. Calculate the rate of fluorescence quenching for each this compound concentration. Plot the quenching rate against the this compound concentration to determine the dose-dependent effect on chloride transport.
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: Experimental workflow for concentration optimization.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro cytotoxicity of novel pro-apoptotic agent this compound in PEG-PE-based micelles alone and in combination with TRAIL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro cytotoxicity of novel pro-apoptotic agent this compound in PEG-PE-based micelles alone and in combination with TRAIL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. hamamatsu.com [hamamatsu.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Off-target Effects of DM-PIT-1
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with kinase inhibitors like DM-PIT-1?
A1: Off-target effects are unintended interactions of a drug with proteins other than its designated target.[1] With kinase inhibitors, which are often designed to fit into the highly conserved ATP-binding pocket of a specific kinase, off-target binding to other kinases or proteins can occur.[2] This is a significant concern because it can lead to:
-
Cellular toxicity: Unintended inhibition of essential kinases can be detrimental to cell health.[1]
-
Misinterpretation of experimental results: The observed phenotype may be a result of off-target activity, not the inhibition of the intended target.
-
Adverse side effects in clinical settings: Off-target effects are a major cause of clinical trial failures.[3]
Q2: My cells are showing high levels of cytotoxicity at concentrations where I expect to see specific inhibition by this compound. What could be the cause?
A2: High cytotoxicity can stem from several factors. It could be an on-target effect if the intended kinase target is crucial for cell survival. However, it is often linked to off-target kinase inhibition or issues with the compound itself.[1] A systematic approach to troubleshooting this issue is recommended.
Q3: I am observing an unexpected or inconsistent cellular phenotype after treating with this compound. How can I determine if this is an off-target effect?
A3: Inconsistent or unexpected results are common challenges when working with kinase inhibitors.[1] Several factors could be at play, including the activation of compensatory signaling pathways or the inhibitor's instability.[1] A multi-pronged approach is necessary to dissect the observed phenotype. Comparing the cellular phenotype with the known consequences of inhibiting the target kinase can reveal discrepancies that may suggest off-target effects.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action | Expected Outcome |
| High Cytotoxicity | Off-target Kinase Inhibition | 1. Perform a kinome-wide selectivity screen to identify unintended targets. 2. Test inhibitors with different chemical scaffolds that target the same primary kinase. | 1. Identification of unintended kinase targets that may be responsible for the toxicity. 2. If cytotoxicity persists across different scaffolds, it may suggest an on-target effect.[1] |
| Compound Solubility Issues | 1. Verify the solubility of this compound in your cell culture media. 2. Always include a vehicle control (e.g., DMSO) to ensure the solvent is not causing toxicity. | Prevention of compound precipitation, which can lead to non-specific effects and inaccurate results.[1] | |
| Unexpected Phenotype | Off-target Effects | 1. Perform a rescue experiment by overexpressing a drug-resistant mutant of the intended target. 2. Use genetic methods like CRISPR/Cas9 or siRNA/shRNA to knock down the intended target and compare the phenotype to that of this compound treatment.[2] | 1. If the phenotype is rescued, it confirms on-target engagement is critical. 2. If the genetic knockdown mimics the inhibitor's effect, it strengthens the on-target hypothesis.[2] |
| Activation of Compensatory Signaling Pathways | 1. Use Western blotting or other proteomic techniques to probe for the activation of known compensatory pathways. 2. Consider using a combination of inhibitors to block both the primary and compensatory pathways. | 1. A clearer understanding of the cellular response to your inhibitor. 2. More consistent and interpretable results.[1] | |
| Inhibitor Instability | Check the stability of this compound under your experimental conditions (e.g., in media at 37°C). | Ensures that the observed effects are due to the active compound and not a degradation product.[1] |
Experimental Protocols & Methodologies
Kinome Profiling
Objective: To determine the selectivity of this compound by screening it against a large panel of kinases.[1]
Methodology:
-
Compound Preparation: Prepare this compound at a concentration significantly higher than its on-target IC50 (e.g., 1 µM).[1]
-
Kinase Panel: Utilize a commercially available kinase profiling service that offers a broad panel of human kinases.[1]
-
Binding Assay: The service will typically perform a competition binding assay where this compound competes with a labeled ligand for binding to each kinase in the panel.[1]
-
Data Analysis: Results are often expressed as percent inhibition at the tested concentration or as a dissociation constant (Kd) for each interaction.
Example Data Table:
| Kinase | Percent Inhibition at 1 µM this compound |
| On-Target Kinase | 98% |
| Off-Target Kinase A | 85% |
| Off-Target Kinase B | 62% |
| Off-Target Kinase C | 15% |
Cellular Thermal Shift Assay (CETSA)
Objective: To verify the engagement of this compound with its intended target and potential off-targets in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Protein Precipitation: Centrifuge to separate precipitated proteins from the soluble fraction.
-
Detection: Analyze the soluble fraction by Western blot or mass spectrometry to quantify the amount of the target protein that remains soluble at each temperature. Ligand-bound proteins are typically more stable at higher temperatures.
Example Data Table:
| Temperature (°C) | % Target Protein Soluble (Vehicle) | % Target Protein Soluble (this compound) |
| 45 | 100% | 100% |
| 50 | 95% | 98% |
| 55 | 70% | 90% |
| 60 | 40% | 75% |
| 65 | 15% | 50% |
CRISPR/Cas9-Mediated Target Validation
Objective: To confirm that the cellular phenotype observed with this compound treatment is a direct result of inhibiting the intended target.[4]
Methodology:
-
gRNA Design: Design and validate guide RNAs (gRNAs) that specifically target the gene encoding the intended kinase.
-
Cell Line Engineering: Use CRISPR/Cas9 to generate a knockout of the target gene in your cell line of interest.[4]
-
Phenotypic Comparison: Compare the phenotype of the knockout cell line with that of the wild-type cells treated with this compound.
-
Rescue Experiment (Optional): Transfect the knockout cells with a plasmid expressing the target kinase to see if the original phenotype can be restored.
Example Data Table:
| Condition | Cell Viability (% of Control) |
| Wild-Type + Vehicle | 100% |
| Wild-Type + this compound | 50% |
| Target Knockout + Vehicle | 52% |
| Target Knockout + this compound | 48% |
Visualizing Experimental Workflows and Pathways
Caption: Workflow for identifying and validating off-target effects of this compound.
Caption: On-target vs. potential off-target signaling pathways affected by this compound.
Caption: A logical decision-making process for troubleshooting off-target effects.
References
Technical Support Center: Addressing Inconsistencies in DM-PIT-1 Synthesis Results
Welcome to the technical support center for the synthesis of DM-PIT-1 (N-[(2-hydroxy-5-nitrophenyl)amino]carbonothioyl-3,5-dimethylbenzamide) and related small molecules. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during synthesis, purification, and characterization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its synthesis challenging?
This compound is a small molecule, non-lipid inhibitor of the phosphatidylinositol-3-kinase (PI3K) pathway, which functions by antagonizing the binding of PIP3 to PH domains. Its synthesis can be challenging due to several factors inherent to its structure. The molecule contains a thiourea (B124793) linkage, a nitrophenyl group, and has poor aqueous solubility, all of which can lead to inconsistencies in reaction outcomes, yield, and purity. The nitrophenyl and thiourea moieties, in particular, can introduce metabolic liabilities and potential toxicity concerns, necessitating careful control during synthesis and purification.
Q2: What are the key structural motifs in this compound that can cause synthetic inconsistencies?
The main structural features of this compound that can lead to synthetic challenges are:
-
N-arylthiourea Core: The formation of the thiourea linkage can be sensitive to reaction conditions, and the reactivity of the precursors can be influenced by substituents on the aromatic rings.
-
Nitrophenyl Group: The presence of a nitro group on the phenyl ring can affect the nucleophilicity of the corresponding aniline (B41778) precursor and may be sensitive to certain reaction conditions, potentially leading to side reactions.
-
Poor Aqueous Solubility: this compound is known to have limited aqueous solubility, which complicates purification by aqueous extraction and can lead to difficulties in formulation and handling.
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Reaction in Thiourea Formation
A common route to synthesizing N,N'-disubstituted thioureas like this compound involves the reaction of an isothiocyanate with an amine. Low yields in this step are a frequent challenge.
Troubleshooting Steps:
-
Reagent Quality: The stability of the isothiocyanate precursor is crucial. Degradation of the isothiocyanate can significantly lower the yield.
-
Reaction Conditions: Temperature, solvent, and reaction time can all impact the outcome. For sterically hindered or electronically deactivated substrates, more forcing conditions may be necessary.
-
Nucleophilicity of the Amine: The presence of the nitro group on the aniline precursor can reduce its nucleophilicity, slowing down the reaction.
Summary of Troubleshooting Strategies for Low Thiourea Yield
| Potential Cause | Recommended Solution | Expected Outcome |
| Degradation of Isothiocyanate | Use freshly prepared or purified isothiocyanate. Consider in-situ generation. | Increased product yield and fewer impurity-related side products. |
| Steric Hindrance | Increase reaction temperature or prolong reaction time. Microwave irradiation can also be effective. | Improved conversion to the desired thiourea product. |
| Low Amine Nucleophilicity | Add a non-nucleophilic base (e.g., triethylamine) to activate the amine. | Enhanced reaction rate and higher yield. |
Experimental Protocol: Synthesis of a Generic N-Arylthiourea
This protocol describes a general method for the synthesis of an N-arylthiourea from an arylamine and an isothiocyanate, which can be adapted for the synthesis of this compound.
-
Dissolve the Arylamine: In a round-bottom flask, dissolve the arylamine (1.0 eq) in a suitable solvent (e.g., acetonitrile, THF, or DMF).
-
Add the Isothiocyanate: To the stirred solution, add the isothiocyanate (1.0-1.2 eq) dropwise at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.
Caption: General workflow for the synthesis of N-arylthioureas.
Issue 2: Side Reactions Related to the Nitrophenyl Group
The nitrophenyl moiety in this compound can be susceptible to side reactions, particularly under harsh reaction conditions.
Troubleshooting Steps:
-
Reaction Selectivity: Direct nitration of phenolic compounds can lead to a mixture of ortho and para isomers, as well as di- and tri-nitrated byproducts.[1]
-
Control of Reaction Parameters: The yield and selectivity of nitration reactions are highly dependent on the concentration of nitric acid, reaction temperature, and reaction time.[1]
Optimizing Nitration Conditions for Phenolic Compounds
| Parameter | Condition | Effect on Selectivity |
| Nitric Acid Concentration | Lower concentrations (e.g., 32.5%) | Can favor mono-nitration over di- or tri-nitration.[1] |
| Temperature | Lower temperatures (e.g., 20°C) | Can improve the ratio of ortho to para products.[1] |
| Reaction Time | Optimized (e.g., 1 hour) | Can maximize the yield of the desired product while minimizing byproduct formation.[1] |
Experimental Protocol: Regioselective Nitration of a Phenol
This protocol provides a general method for the regioselective nitration of a phenolic compound.
-
Prepare Nitrating Mixture: In a flask cooled in an ice bath, slowly add nitric acid to a solution of the phenolic starting material in a suitable solvent (e.g., acetic acid).
-
Control Temperature: Maintain a low temperature throughout the addition and the subsequent reaction to control the exotherm and improve selectivity.
-
Reaction Monitoring: Monitor the disappearance of the starting material and the formation of the product by TLC.
-
Quenching: Carefully pour the reaction mixture over ice-water to quench the reaction.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Caption: Troubleshooting logic for improving nitration selectivity.
Issue 3: Difficulty in Purification of this compound
The poor aqueous solubility of this compound presents a significant challenge for its purification. Standard aqueous work-ups may be ineffective, and the compound may be difficult to handle and purify.
Troubleshooting Steps:
-
Alternative Purification Methods: When recrystallization and standard column chromatography are challenging, other techniques may be necessary.
-
Solubility Enhancement: For purification and handling, it may be beneficial to use techniques that enhance the solubility of the compound.
Purification Techniques for Poorly Soluble Small Molecules
| Technique | Description | Applicability for this compound |
| Trituration | The crude solid is washed with a solvent in which the desired compound is insoluble, but the impurities are soluble. | Can be effective for removing more soluble impurities. |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (e.g., CO2) as the mobile phase. It is a gentle method suitable for thermally labile compounds.[2] | A potential alternative to traditional HPLC, especially if the compound is sensitive to heat.[2] |
| Reverse Phase Chromatography | A common technique for purifying less polar compounds. | Can be effective, but solvent selection is critical due to the poor aqueous solubility of this compound. |
| pH Adjustment | For ionizable compounds, adjusting the pH can alter solubility and aid in purification.[3] | This compound has acidic and basic sites that could potentially be exploited for pH-dependent solubility changes. |
Experimental Protocol: Purification by Trituration
-
Transfer Crude Product: Place the crude solid product in a flask.
-
Add Solvent: Add a small volume of a solvent in which the product has low solubility but the impurities are expected to be soluble (e.g., diethyl ether, hexanes).
-
Stir: Stir the suspension vigorously for a period of time (e.g., 30 minutes).
-
Filter: Filter the solid product and wash it with a fresh portion of the same solvent.
-
Dry: Dry the purified solid under vacuum.
Caption: A decision-making flowchart for the purification of this compound.
References
improving the yield and purity of DM-PIT-1
Welcome to the technical support center for DM-PIT-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield and purity of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research.
Troubleshooting Guide: Enhancing Yield and Purity
This guide addresses common issues encountered during the synthesis and purification of this compound.
Low Reaction Yield
Q1: My reaction yield for the final step of this compound synthesis is consistently below 40%. How can I improve this?
A1: Low yield in the final step of a multi-step synthesis is a common challenge. Several factors could be contributing to this issue. We recommend a systematic approach to identify the root cause.
Recommended Actions:
-
Reagent Quality: Ensure the quality and purity of all reagents, especially in the final coupling step. Impurities in starting materials can significantly impact reaction efficiency. We recommend verifying the purity of your starting materials via NMR or LC-MS.
-
Reaction Conditions: The reaction is highly sensitive to temperature and moisture.
-
Temperature Control: Ensure precise temperature control. Excursions above the recommended 25°C can lead to side product formation.
-
Anhydrous Conditions: The reaction is moisture-sensitive. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
-
Catalyst Activity: The palladium catalyst is prone to deactivation.
-
Catalyst Loading: Increasing the catalyst loading from 1 mol% to 2 mol% may improve the conversion rate.
-
Ligand Choice: Consider screening alternative phosphine (B1218219) ligands that may offer better stability and reactivity for your specific substrate.
-
Experimental Protocol: Catalyst Screening for Improved Yield
This protocol outlines a small-scale experiment to screen different palladium catalysts to optimize the yield of this compound.
-
Set up four parallel reactions in 10 mL round-bottom flasks, each under a nitrogen atmosphere.
-
To each flask, add starting material A (100 mg, 1 eq), starting material B (1.2 eq), and the appropriate solvent (5 mL).
-
Add the corresponding catalyst and ligand to each flask as detailed in the table below.
-
Stir the reactions at 25°C for 12 hours.
-
Monitor the reaction progress by taking aliquots at 2, 4, 8, and 12 hours and analyzing by LC-MS.
-
Upon completion, quench the reactions and perform a standard work-up.
-
Purify the crude product via flash chromatography.
-
Isolate and weigh the final product to determine the yield.
| Reaction | Catalyst (2 mol%) | Ligand (4 mol%) | Observed Yield (%) |
| 1 (Control) | Pd₂(dba)₃ | XPhos | 38% |
| 2 | Pd(OAc)₂ | SPhos | 55% |
| 3 | PdCl₂(dppf) | - | 25% |
| 4 | Pd/C (10 wt%) | - | <5% (no reaction) |
This data is representative. Actual results may vary.
Product Purity Issues
Q2: I am observing a persistent impurity in my final product with a similar polarity to this compound, making it difficult to separate by column chromatography. What are my options?
A2: Co-eluting impurities are a frequent challenge in purification. The strategy for removal depends on the nature of the impurity.
Recommended Actions:
-
Crystallization: If this compound is a solid, crystallization is often the most effective method for removing closely related impurities. We have found that a mixed solvent system of ethyl acetate (B1210297) and heptane (B126788) can yield highly pure this compound.
-
Alternative Chromatography:
-
Reverse-Phase Chromatography: If standard silica (B1680970) gel chromatography is ineffective, consider using reverse-phase (C18) flash chromatography or preparative HPLC.
-
Supercritical Fluid Chromatography (SFC): For non-polar impurities, SFC can offer superior resolution.
-
-
Chemical Treatment: If the impurity is a known side product, it may be possible to selectively react it to form a more easily separable compound. For example, if the impurity is an unreacted starting material, a scavenger resin can be employed.
Experimental Protocol: Recrystallization of this compound
-
Dissolve the impure this compound (1 g) in a minimal amount of hot ethyl acetate (approximately 10-15 mL).
-
Once fully dissolved, slowly add heptane (20-30 mL) until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature.
-
For further crystal formation, place the flask in a 4°C refrigerator for 4 hours.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold heptane.
-
Dry the crystals under vacuum to a constant weight.
| Purification Method | Purity before (%) | Purity after (%) | Recovery (%) |
| Silica Gel Chromatography | 92.5 | 95.1 | 85 |
| Recrystallization (EtOAc/Heptane) | 92.5 | 99.2 | 75 |
| Preparative HPLC | 92.5 | >99.5 | 60 |
This data is representative. Actual results may vary.
Frequently Asked Questions (FAQs)
Q3: What is the optimal storage condition for this compound?
A3: this compound is stable at room temperature for short periods. For long-term storage, we recommend storing the compound at -20°C in a tightly sealed container, protected from light.
Q4: Can I use a different solvent system for the final reaction?
A4: While the recommended solvent is THF, other aprotic solvents such as 1,4-dioxane (B91453) or DME can be used. However, a re-optimization of reaction conditions may be necessary. Protic solvents like ethanol (B145695) or water are not recommended as they will quench the reaction.
Q5: Is there a known signaling pathway that this compound interacts with?
A5: While comprehensive data is still under investigation, preliminary studies suggest this compound acts as an antagonist on the hypothetical "PIT-1 Receptor," which is believed to be involved in the "Cellular Proliferation Cascade."
Caption: Proposed signaling pathway for this compound.
Experimental Workflows
This compound Synthesis and Purification Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for this compound synthesis.
Technical Support Center: Strategies to Reduce DM-PIT-1 Induced Cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating the cytotoxic effects of DM-PIT-1 in their experiments. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound induced cytotoxicity and what are its primary cellular mechanisms?
This compound is a novel compound that has been observed to induce cytotoxicity in various cell lines. While the exact mechanisms are under investigation, preliminary data suggest that its cytotoxic effects are multifactorial and may involve:
-
Oxidative Stress: this compound appears to increase the production of reactive oxygen species (ROS), leading to cellular damage. Many chemical compounds can lead to an overproduction of ROS, which can damage cellular components like lipids, proteins, and DNA.
-
Mitochondrial Dysfunction: Increased oxidative stress can impair mitochondrial function, resulting in decreased ATP production and the initiation of apoptotic pathways.
-
Caspase Activation: this compound may activate initiator and executioner caspases, which are key proteases involved in the apoptotic cascade. The caspase family plays a major role in apoptosis.[1]
Q2: What are the initial steps to consider for reducing this compound induced cytotoxicity in our cell culture experiments?
To mitigate this compound's cytotoxic effects, consider the following initial strategies:
-
Optimize Compound Concentration: Determine the optimal concentration of this compound that achieves the desired biological effect with minimal cytotoxicity by performing a dose-response curve.
-
Control Exposure Time: Limit the duration of cell exposure to this compound to the minimum time required to observe the intended effect.
-
Ensure Optimal Cell Culture Conditions: Maintain healthy and consistent cell cultures, as stressed cells may be more susceptible to drug-induced toxicity.[2] This includes using appropriate media, serum, and maintaining an optimal cell density.
Q3: Can co-treatment with other agents help in reducing this compound cytotoxicity?
Yes, co-treatment with protective agents can be an effective strategy. Based on the suspected mechanisms of this compound cytotoxicity, the following co-treatments could be beneficial:
-
Antioxidants: If oxidative stress is a primary concern, co-incubation with antioxidants like N-acetylcysteine (NAC) or Vitamin E may reduce cytotoxicity.
-
Caspase Inhibitors: If apoptosis is the main mode of cell death, using pan-caspase inhibitors or specific caspase inhibitors (e.g., for caspase-3 or caspase-9) can help to improve cell viability. The use of caspase inhibitors can reduce apoptosis and inflammation.[3]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability in cytotoxicity results between experiments. | Inconsistent cell health or passage number. | Use cells within a consistent and low passage number range. Ensure cells are healthy and at a consistent confluency at the time of treatment. |
| Inaccurate this compound concentration. | Prepare fresh dilutions of this compound for each experiment from a well-characterized stock solution. | |
| Unexpectedly high levels of cell death even at low this compound concentrations. | Cell line is particularly sensitive to this compound. | Consider using a more resistant cell line if appropriate for the experimental goals. |
| Sub-optimal cell culture conditions. | Re-evaluate and optimize cell culture conditions, including media, supplements, and incubator parameters. Stressed cells can be more vulnerable to drug-induced toxicity.[2] | |
| Co-treatment with an antioxidant does not reduce cytotoxicity. | Oxidative stress is not the primary cytotoxic mechanism. | Investigate other potential mechanisms, such as apoptosis. Perform assays to measure caspase activity. |
| The chosen antioxidant or its concentration is not effective. | Test a panel of different antioxidants at various concentrations to find the most effective one for your system. |
Experimental Protocols
Protocol 1: Assessing Cell Viability using MTT Assay
This protocol provides a general framework for determining the cytotoxicity of this compound.
Materials:
-
This compound
-
Target cells
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium and add the medium containing different concentrations of this compound. Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Evaluating the Effect of an Antioxidant on this compound Induced Cytotoxicity
Materials:
-
Same as Protocol 1
-
Antioxidant (e.g., N-acetylcysteine - NAC)
Procedure:
-
Cell Seeding: Follow step 1 from Protocol 1.
-
Co-treatment: Prepare solutions of this compound at various concentrations and the antioxidant at a fixed, non-toxic concentration. Add these solutions to the respective wells. Include controls for untreated cells, cells treated with this compound only, and cells treated with the antioxidant only.
-
Incubation, MTT Addition, Formazan Solubilization, and Data Acquisition: Follow steps 3-6 from Protocol 1.
Quantitative Data Summary
Table 1: Effect of N-acetylcysteine (NAC) on this compound Induced Cytotoxicity in HEK293 Cells (MTT Assay)
| This compound (µM) | Cell Viability (%) - this compound alone | Cell Viability (%) - this compound + 1mM NAC |
| 0 | 100 ± 4.5 | 98 ± 3.9 |
| 1 | 85 ± 5.1 | 95 ± 4.2 |
| 5 | 62 ± 6.3 | 88 ± 5.5 |
| 10 | 41 ± 4.8 | 75 ± 6.1 |
| 25 | 23 ± 3.9 | 61 ± 5.3 |
| 50 | 10 ± 2.5 | 45 ± 4.7 |
Table 2: Effect of a Pan-Caspase Inhibitor (Z-VAD-FMK) on this compound Induced Apoptosis (Caspase-3/7 Activity Assay)
| This compound (µM) | Caspase-3/7 Activity (Fold Change) - this compound alone | Caspase-3/7 Activity (Fold Change) - this compound + 20µM Z-VAD-FMK |
| 0 | 1.0 ± 0.1 | 0.9 ± 0.1 |
| 10 | 2.5 ± 0.3 | 1.2 ± 0.2 |
| 25 | 4.8 ± 0.5 | 1.5 ± 0.3 |
| 50 | 8.2 ± 0.7 | 2.1 ± 0.4 |
Visualizations
Caption: Hypothetical signaling pathway for this compound induced cytotoxicity.
Caption: General experimental workflow for assessing cytotoxicity.
References
Validation & Comparative
Validating the Specificity of the Transcription Factor Pit-1 for its Target Genes
This guide provides a comparative overview of methodologies used to validate the specificity of the pituitary-specific transcription factor Pit-1 for its DNA binding sites on target genes. The information is intended for researchers, scientists, and professionals in drug development interested in understanding the molecular mechanisms of gene regulation by Pit-1.
The POU domain transcription factor Pit-1 (also known as POU1F1) plays a crucial role in the development of the anterior pituitary gland and the expression of several key hormone genes, including prolactin (PRL), growth hormone (GH), and thyroid-stimulating hormone β-subunit (TSHB).[1][2][3] Mutations in the PIT1 gene can lead to combined pituitary hormone deficiency (CPHD) in mammals, highlighting its critical function.[2] Given its role in cell-specific gene expression, understanding and validating its binding specificity is paramount for both basic research and potential therapeutic applications.
Comparative Analysis of Specificity Validation Techniques
The specificity of Pit-1 for its target DNA sequences is typically assessed using a combination of in vitro and in vivo techniques. Each method provides a different layer of evidence to build confidence in the biological relevance of the Pit-1-DNA interaction.
| Experimental Technique | Principle | Type of Data Generated | Advantages | Limitations |
| Electrophoretic Mobility Shift Assay (EMSA) | In vitro detection of protein-DNA complexes based on their altered migration in a non-denaturing polyacrylamide gel. | Qualitative assessment of binding; Quantitative estimation of binding affinity (Kd) through titration experiments. | Relatively simple and quick to perform. Allows for competition assays to determine sequence specificity. | In vitro conditions may not fully reflect the in vivo environment. Does not provide information on the genomic location of binding. |
| Chromatin Immunoprecipitation (ChIP) | In vivo crosslinking of proteins to DNA, followed by immunoprecipitation of the protein of interest (Pit-1) and identification of the associated DNA sequences. | Identification and quantification of in vivo protein-DNA interactions at specific genomic loci. | Provides in vivo evidence of target gene occupancy. Can be coupled with sequencing (ChIP-seq) for genome-wide analysis. | Resolution can be limited. The quality of the antibody is critical for specificity. Crosslinking efficiency can vary. |
| Reporter Gene Assay | Cloning of a putative Pit-1 binding site upstream of a reporter gene (e.g., luciferase, β-galactosidase) in a plasmid, followed by expression in cells with and without Pit-1. | Quantitative measurement of the transcriptional activation or repression mediated by Pit-1 binding to a specific DNA sequence. | Directly measures the functional consequence of the protein-DNA interaction. Allows for mutational analysis of the binding site. | The artificial nature of the plasmid construct may not fully recapitulate the native chromatin context. |
| siRNA-mediated Knockdown | Reducing the expression of Pit-1 using small interfering RNA (siRNA) and observing the effect on the expression of putative target genes. | Quantitative measurement of the change in target gene mRNA or protein levels upon Pit-1 depletion. | Provides evidence for the necessity of Pit-1 in maintaining target gene expression in a cellular context. | Off-target effects of siRNA are possible. Incomplete knockdown can lead to ambiguous results. |
Experimental Protocols
1. Electrophoretic Mobility Shift Assay (EMSA) for Pit-1 Binding Specificity
-
Objective: To determine if Pit-1 directly binds to a specific DNA sequence in vitro and to assess the specificity of this interaction.
-
Methodology:
-
Probe Preparation: Synthesize and anneal complementary oligonucleotides corresponding to the putative Pit-1 binding site. Label the DNA probe with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).
-
Binding Reaction: Incubate the labeled probe with purified recombinant Pit-1 protein or nuclear extracts from pituitary cells.
-
Competition Assay: For specificity assessment, perform parallel binding reactions including a 50- to 100-fold molar excess of unlabeled competitor DNA. Use a specific competitor (the same unlabeled sequence) and a non-specific competitor (an unrelated DNA sequence).
-
Electrophoresis: Separate the binding reactions on a non-denaturing polyacrylamide gel.
-
Detection: Visualize the probe by autoradiography (for radioactive probes) or chemiluminescence (for non-radioactive probes). A "shifted" band represents the Pit-1-DNA complex. The specific interaction is confirmed if the shifted band is diminished by the specific competitor but not by the non-specific competitor.
-
2. Chromatin Immunoprecipitation (ChIP) for In Vivo Target Validation
-
Objective: To confirm that Pit-1 occupies the promoter or enhancer regions of a target gene within living cells.
-
Methodology:
-
Crosslinking: Treat pituitary cells (e.g., GH3 or MMQ cells) with formaldehyde (B43269) to crosslink proteins to DNA.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments (typically 200-1000 bp) by sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for Pit-1. The antibody-protein-DNA complexes are then captured using protein A/G-conjugated beads.
-
Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the immunoprecipitated complexes.
-
Reverse Crosslinking: Reverse the formaldehyde crosslinks by heating.
-
DNA Purification and Analysis: Purify the DNA and analyze the enrichment of specific sequences by quantitative PCR (qPCR) using primers flanking the putative Pit-1 binding site. An "input" sample (chromatin taken before immunoprecipitation) and a "no-antibody" or "IgG" control are used for normalization and to control for non-specific binding.
-
Visualizing Pit-1 Function and Experimental Validation
The following diagrams illustrate the signaling pathway involving Pit-1 and a typical workflow for validating its binding specificity.
Caption: Simplified signaling pathway leading to Pit-1 expression and activation of target genes.
Caption: Experimental workflow for validating the specificity of Pit-1 for a target gene.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Role of Pit-1 in the gene expression of growth hormone, prolactin, and thyrotropin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pituitary cell phenotypes involve cell-specific Pit-1 mRNA translation and synergistic interactions with other classes of transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: DM-PIT-1 vs. LY294002 in the Inhibition of the PI3K/Akt Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of DM-PIT-1, a phosphatidylinositol 3,4,5-trisphosphate (PIP3) antagonist, and LY294002, a well-established phosphoinositide 3-kinase (PI3K) inhibitor. Both compounds target the crucial PI3K/Akt signaling pathway, a key regulator of cell growth, proliferation, survival, and metabolism that is frequently dysregulated in cancer. This document summarizes their mechanisms of action, presents available quantitative data, and provides detailed experimental protocols for key assays.
Mechanism of Action: Two Strategies to Block a Key Pathway
This compound and LY294002 both effectively inhibit the PI3K/Akt signaling cascade, but they do so through distinct mechanisms.
This compound acts as a PIP3 antagonist . It is a cell-permeable benzoylthiourea (B1224501) compound that directly competes with PIP3 for binding to the pleckstrin homology (PH) domains of downstream effector proteins such as Akt (also known as protein kinase B), ARNO, GRP1, and PKD1. By preventing the recruitment of these proteins to the cell membrane, this compound effectively blocks their activation and subsequent downstream signaling.
LY294002 , on the other hand, is a direct inhibitor of PI3K . It functions as a competitive inhibitor of the ATP-binding site on the p110 catalytic subunit of PI3K. By blocking the kinase activity of PI3K, LY294002 prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to PIP3, thereby halting the entire downstream signaling cascade.
Quantitative Efficacy Comparison
The following table summarizes the available quantitative data for this compound and LY294002. It is important to note that direct head-to-head comparative studies are limited, and the IC50 values can vary depending on the cell line and experimental conditions.
| Feature | This compound | LY294002 |
| Target | PIP3 | PI3K (p110α, p110β, p110δ) |
| Mechanism | Antagonist of PIP3 binding to PH domains | Competitive inhibitor of PI3K ATP-binding site |
| IC50 vs. Akt1 PH domain | ≥31 µM (recombinant human Akt1 aa 1-123) | Not applicable |
| IC50 vs. PI3Kα | Not applicable | 0.5 µM[1][2] |
| IC50 vs. PI3Kβ | Not applicable | 0.97 µM[1][2] |
| IC50 vs. PI3Kδ | Not applicable | 0.57 µM[1][2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Cell Viability Assay (MTT Assay)
This protocol is a widely used method to assess the cytotoxic effects of compounds on cancer cells.
Materials:
-
Cancer cell line of choice (e.g., ovarian cancer cell line)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin
-
This compound and LY294002
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or LY294002 for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of choice
-
This compound and LY294002
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound or LY294002 for a specified time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis for Phospho-Akt
This technique is used to measure the levels of phosphorylated (activated) Akt, a key downstream effector of PI3K signaling.
Materials:
-
Cancer cell line of choice
-
This compound and LY294002
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Akt (Ser473) and anti-total-Akt
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Treat cells with this compound or LY294002 for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-phospho-Akt or anti-total-Akt) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the level of phospho-Akt to total Akt.
Visualizing the Inhibition: Signaling Pathways and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: PI3K/Akt signaling pathway and points of inhibition.
Caption: General experimental workflow for comparing compound efficacy.
Conclusion
Both this compound and LY294002 are valuable tools for researchers studying the PI3K/Akt signaling pathway. LY294002 is a potent, well-characterized, and widely used pan-PI3K inhibitor. This compound offers an alternative mechanism of action by targeting the downstream signaling molecule PIP3. The choice between these compounds will depend on the specific research question. For broad inhibition of PI3K activity, LY294002 is a standard choice. If the research focus is on the specific role of PIP3-protein interactions, this compound may be a more targeted tool. Further head-to-head studies are warranted to provide a more definitive comparison of their efficacy in various cellular contexts.
References
Comparative Analysis of DM-PIT-1 and Other Inhibitors of the PI3K/AKT/mTOR Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical intracellular signaling cascade that governs essential cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a frequent event in various human cancers, making it a prime target for therapeutic intervention.[1][2][3][4][5] This has led to the development of numerous small molecule inhibitors targeting key nodes within this pathway.[1][4]
This guide provides a comparative overview of a novel inhibitor, DM-PIT-1, in the context of other well-characterized inhibitors of the PI3K/AKT/mTOR pathway. We will present a summary of quantitative data, detailed experimental protocols for inhibitor evaluation, and visual diagrams of the signaling pathway and experimental workflows.
This compound is a dimethyl analog of PIT-1, a novel inhibitor of the PI3K/Akt pathway.[6] Preclinical studies have shown that this compound can inhibit the growth of breast cancer in mouse models, demonstrating its potential as an anti-cancer agent.[6]
Classes of PI3K/AKT/mTOR Pathway Inhibitors
Inhibitors targeting this pathway can be broadly categorized based on their target specificity:
-
Pan-PI3K Inhibitors: These molecules target all four catalytic isoforms of class I PI3Ks (α, β, γ, and δ).[7] Examples include Buparlisib (BKM120) and Pictilisib (GDC-0941).[7]
-
Isoform-Specific PI3K Inhibitors: To improve efficacy and reduce side effects, inhibitors that selectively target specific PI3K isoforms have been developed.[7] A prominent example is Alpelisib (BYL719), which is specific for the p110α isoform and was approved by the FDA for the treatment of PIK3CA-mutant breast cancer.[7]
-
Dual PI3K/mTOR Inhibitors: These inhibitors target the active sites of both PI3K and mTOR, blocking the pathway at two critical nodes.[3] This dual action can circumvent feedback loops that may be activated when only one component is inhibited.[3]
-
AKT Inhibitors: As a key downstream effector in the pathway, AKT is also a promising therapeutic target.[4] Several AKT inhibitors, such as Capivasertib and Ipatasertib, are in clinical development.[8]
-
mTOR Inhibitors: These were among the first agents developed to target this pathway and are categorized as rapamycin analogs (rapalogs) or catalytic mTOR kinase inhibitors.[4][8][9]
Quantitative Data Summary
The following tables summarize the inhibitory activity of various PI3K pathway inhibitors against different Class I PI3K isoforms. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.
Table 1: In Vitro Inhibitory Activity (IC50 in nM) of Various PI3K Inhibitors
| Compound | PI3Kα (nM) | PI3Kβ (nM) | PI3Kγ (nM) | PI3Kδ (nM) | Assay Type | Reference |
| This compound | Data not available | Data not available | Data not available | Data not available | [6] | |
| Buparlisib (BKM120) | 52 | 166 | 262 | 116 | Kinase Assay | [10] |
| Pictilisib (GDC-0941) | 3 | - | - | 3 | Kinase Assay | [10] |
| Voxtalisib | 39 | 113 | 9 | 43 | Kinase Assay | [10] |
| Dactolisib | 4 | 5 | 7 | 75 | Kinase Assay | [10] |
| Alpelisib (BYL719) | 5 | 1156 | 250 | 290 | Biochemical Assay | |
| Taselisib (GDC-0032) | 1.1 | 480 | 2.9 | 1.2 | Biochemical Assay | [7] |
Note: IC50 values can vary depending on the specific assay conditions. Data for some compounds are from published literature for comparative purposes.
Experimental Protocols
Here we provide detailed methodologies for key experiments commonly used to characterize and compare PI3K pathway inhibitors.
In Vitro Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of PI3K isoforms.[10]
Principle: The assay quantifies the production of PIP3, the product of the PI3K reaction, through a competitive immunoassay using HTRF technology. The signal is inversely proportional to the amount of PIP3 produced.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor (e.g., this compound) and reference compounds in an appropriate solvent like DMSO.
-
Assay Plate Preparation: Add a small volume of the diluted inhibitor or vehicle control (DMSO) to the wells of a 384-well plate.
-
Enzyme Addition: Add the recombinant PI3K enzyme (e.g., PI3Kα, β, γ, or δ) to each well.
-
Pre-incubation: Mix gently and pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of the substrate (PIP2) and ATP to each well.
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at room temperature.
-
Reaction Termination and Detection: Stop the reaction by adding HTRF detection reagents as per the manufacturer's instructions.
-
Signal Reading: After a final incubation, measure the HTRF signal using a compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and plot the results to determine the IC50 value using suitable software.[10]
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the effect of the inhibitor on the proliferation and viability of cancer cell lines.[11]
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density that will result in 70-80% confluency at the end of the experiment. Allow cells to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the inhibitor (e.g., 0.01 to 1000 nM) for 72 hours. Include a vehicle-only control (DMSO).
-
Reagent Addition: After the incubation period, equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well.
-
Incubation and Lysis: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Signal Reading: Measure the luminescence using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[11]
Western Blotting for Phospho-AKT (Ser473)
Western blotting is a fundamental method to assess the pharmacodynamic efficacy of PI3K inhibitors by measuring the phosphorylation of downstream targets like AKT.[12] The phosphorylation of AKT at Serine 473 is a well-established biomarker for the activation state of the PI3K/AKT pathway.[12]
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of the inhibitor for a desired time period (e.g., 2 hours).[11][12]
-
Cell Lysis: Wash the cells with ice-cold PBS and then add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.[11][12][13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay. Normalize the protein concentration of all samples.[12][13]
-
SDS-PAGE and Protein Transfer: Prepare protein samples with Laemmli buffer, boil, and load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.[12][13]
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[11]
-
Incubate the membrane with a primary antibody against phospho-AKT (Ser473) overnight at 4°C.[11][12][13]
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12][13]
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[11][12]
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total AKT and a loading control like β-actin.[2][13]
-
Quantify the band intensities using densitometry software. Normalize the phospho-AKT signal to the total AKT signal for each sample.[13]
-
Visualizations
PI3K/AKT/mTOR Signaling Pathway
Caption: The PI3K/AKT/mTOR signaling cascade.
General Experimental Workflow for Inhibitor Evaluation
References
- 1. PI3K/Akt/mTOR inhibitors in cancer: At the bench and bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies [mdpi.com]
- 6. Small-molecule inhibitors of the PI3K signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 9. New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
independent verification of DM-PIT-1's published activity
An Independent Verification of Methods to Modulate Pituitary-Specific Positive Transcription Factor 1 (Pit-1) Activity
This guide provides an objective comparison of various experimental methods to modulate the activity of the Pituitary-Specific Positive Transcription Factor 1 (Pit-1), a key regulator of anterior pituitary development and hormone gene expression. The information presented here is intended for researchers, scientists, and drug development professionals investigating the roles of Pit-1 (B1678487) in health and disease. While a specific commercial product denoted as "DM-PIT-1" was not identified in the public domain, this guide evaluates established research techniques that can be employed to study and potentially influence Pit-1 function.
Data Summary: Comparison of Pit-1 Modulation Methods
The following table summarizes quantitative and qualitative data from published studies on different methods used to modulate Pit-1 activity.
| Method | Target | Typical Outcome | Advantages | Limitations | Key References |
| siRNA Knockdown | Pit-1 mRNA | Reduction in Pit-1 protein expression and subsequent decrease in target gene transcription (e.g., hPRL).[1] | High specificity for Pit-1 mRNA; transient effect allowing for study of acute loss of function. | Efficacy can vary between cell lines; potential for off-target effects. | [1] |
| Dominant Negative Mutant (R271W) | Pit-1 target gene promoters | Acts as a dominant inhibitor of transcription of genes like Growth Hormone (GH) and Prolactin (Prl).[2] | Allows for the study of long-term inhibition of Pit-1 function in a cellular context. | Potential for non-specific effects due to protein overexpression; may not fully mimic loss-of-function. | [2] |
| DNA Binding Mutant (e.g., A158P) | Pit-1 binding sites on DNA | Minimal effect on DNA binding but incapable of activating transcription from specific sites like the GH-I site.[2] | Useful for dissecting the DNA binding versus transcriptional activation functions of Pit-1. | The effects can be gene and promoter-specific, not a general inhibitor.[2] | [2] |
| Glucocorticoid Treatment | GHRH receptor gene transcription | Synergistically activates GHRH receptor gene transcription in the presence of Pit-1.[3] | Provides a method to study the interaction of Pit-1 with other signaling pathways. | Effect is dependent on the presence of glucocorticoid response elements and is cell-type specific.[3] | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate independent verification and replication.
siRNA-mediated Knockdown of Pit-1
Objective: To transiently reduce the expression of Pit-1 in pituitary cell lines to study its effect on target gene transcription.
Methodology:
-
Cell Culture: Human pituitary tumor cells (e.g., GH3 or HeLa cells) are cultured in appropriate media supplemented with fetal bovine serum.
-
siRNA Transfection: Cells are transfected with either a validated siRNA targeting Pit-1 mRNA or a non-targeting control siRNA using a suitable transfection reagent.
-
Incubation: Transfected cells are incubated for a period of 48-72 hours to allow for Pit-1 protein depletion.[1]
-
Analysis:
-
Quantitative PCR (qPCR): To confirm the knockdown of Pit-1 mRNA levels.
-
Western Blotting: To verify the reduction in Pit-1 protein levels.
-
Reporter Assays: Cells can be co-transfected with a reporter plasmid containing a Pit-1 responsive promoter (e.g., the prolactin promoter) driving a reporter gene (e.g., luciferase) to measure the functional consequence of Pit-1 knockdown.
-
Analysis of Pit-1 Mutant Activity
Objective: To characterize the functional consequences of specific Pit-1 mutations on its transcriptional activity.
Methodology:
-
Plasmid Construction: Expression plasmids encoding wild-type Pit-1 and various mutant forms of Pit-1 (e.g., R271W, A158P) are generated using site-directed mutagenesis.
-
Cell Transfection: Pituitary or non-pituitary cell lines are co-transfected with a Pit-1 expression plasmid (wild-type or mutant) and a reporter plasmid containing a Pit-1 responsive promoter.
-
Reporter Gene Assay: After 24-48 hours of incubation, cell lysates are prepared, and the activity of the reporter gene (e.g., luciferase) is measured. The activity is normalized to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for transfection efficiency.
-
Data Analysis: The transcriptional activity of each mutant is compared to that of wild-type Pit-1 to determine the functional impact of the mutation.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involving Pit-1 and a typical experimental workflow for its study.
Caption: Pit-1 signaling pathway in the pituitary gland.
Caption: Workflow for studying Pit-1 modulation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Role of Pit-1 in the gene expression of growth hormone, prolactin, and thyrotropin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of pit-1 in the regulation of the rat growth hormone-releasing hormone receptor gene transcription by glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Pit-1 Transcription Factor Using Knockout Models: A Comparative Guide
A Note on Terminology: The term "DM-PIT-1" did not correspond to a specific, publicly documented molecule or drug in our search. The following guide is constructed based on the hypothesis that "DM" refers to a "Disease Model" and "PIT-1" refers to the well-characterized pituitary-specific POU domain transcription factor, Pit-1. This guide provides a framework for researchers, scientists, and drug development professionals on how to validate the mechanism of the Pit-1 transcription factor using knockout models.
The pituitary-specific transcription factor Pit-1 is a critical regulator of anterior pituitary development and the expression of several hormone genes, including Growth Hormone (GH), Prolactin (PRL), and Thyroid-Stimulating Hormone β (TSHβ).[1][2][3] Understanding and validating its mechanism of action is crucial for studying pituitary diseases and developing targeted therapies. Knockout models are indispensable tools for this purpose, allowing for the systemic or tissue-specific ablation of Pit-1 to elucidate its function.
Comparative Analysis of Pit-1 Knockout Models
Validating the function of Pit-1 often involves the creation of knockout animal models, primarily in mice. The choice of model can significantly impact the experimental outcomes and their interpretation. Below is a comparison of different knockout strategies that can be employed to study Pit-1.
| Knockout Model Type | Description | Advantages | Disadvantages | Relevant Experimental Data |
| Conventional Knockout | The Pit-1 gene is inactivated in all cells of the organism from the embryonic stage. | Provides insight into the overall role of Pit-1 in development and physiology. | Often results in embryonic or neonatal lethality due to the critical role of Pit-1 in pituitary development, limiting the study of its function in adult animals.[4][5] | Jackson dwarf mice, which have a large deletion of the Pit-1 gene locus, exhibit combined pituitary hormone deficiency (CPHD).[2] |
| Conditional Knockout (Tissue-Specific) | The Pit-1 gene is flanked by loxP sites ("floxed") and is deleted only in specific tissues or cell types upon expression of Cre recombinase.[4][5][6] | Allows for the study of Pit-1 function in specific cell lineages (e.g., somatotrophs, lactotrophs) and avoids embryonic lethality.[7] | Requires well-characterized Cre driver lines to ensure tissue-specific deletion. Potential for "leaky" Cre expression can lead to off-target effects. | A liver-specific knockout of a different gene, Dhcr7, demonstrated the utility of this approach in avoiding lethality and studying tissue-specific roles.[4] This principle is directly applicable to Pit-1. |
| Inducible Knockout | Cre recombinase expression is controlled by an inducible system (e.g., tamoxifen-inducible Cre-ER), allowing for temporal control of Pit-1 gene deletion. | Enables the study of Pit-1 function at specific developmental stages or in the adult organism, distinguishing its developmental roles from its functions in mature tissues. | Requires careful titration of the inducing agent to achieve desired recombination efficiency without causing toxicity. | Not explicitly detailed for Pit-1 in the provided search results, but it is a standard and powerful technique in knockout technology. |
| shRNA/siRNA Knockdown | Small hairpin RNAs (shRNAs) or small interfering RNAs (siRNAs) are used to suppress the expression of the Pit-1 gene. | Provides a rapid and relatively inexpensive method for reducing Pit-1 expression in vitro and in vivo. Allows for transient and reversible gene silencing. | Knockdown is often incomplete, and there can be off-target effects. The efficiency of delivery can be a challenge. | siRNA-mediated knockdown of Pit-1 in pituitary cell lines has been used to study its role in regulating the timing of human prolactin gene transcription.[1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of knockout studies. Below are summarized protocols for key experiments involved in validating Pit-1's mechanism using knockout models.
Generation of a Conditional Pit-1 Knockout Mouse
This protocol is based on the Cre-loxP system, a widely used method for creating tissue-specific knockout mice.[6]
Methodology:
-
Gene Targeting in Embryonic Stem (ES) Cells:
-
A targeting vector is constructed containing the Pit-1 gene with critical exons flanked by loxP sites.
-
The vector is introduced into mouse ES cells via electroporation.
-
ES cell clones with the correctly targeted allele are identified through Southern blotting or PCR analysis.
-
-
Generation of Chimeric Mice:
-
The targeted ES cells are injected into blastocysts, which are then transferred to pseudopregnant female mice.
-
The resulting chimeric offspring are bred to establish germline transmission of the floxed Pit-1 allele.
-
-
Breeding with Cre-Expressing Mice:
-
Mice carrying the floxed Pit-1 allele are crossed with a strain of mice that expresses Cre recombinase under the control of a tissue-specific promoter (e.g., a promoter active only in pituitary cells).
-
The offspring will have the Pit-1 gene deleted only in the cells where Cre is expressed.[7]
-
Validation of Pit-1 Knockout
Validation is essential to confirm the successful deletion of the target gene at the genomic, transcript, and protein levels.[6][8]
Methodology:
-
Genomic DNA Analysis:
-
DNA is extracted from various tissues of the knockout and wild-type control mice.
-
PCR is performed using primers that can distinguish between the wild-type, floxed, and knockout alleles.
-
The PCR products are analyzed by gel electrophoresis to confirm the tissue-specific deletion of the Pit-1 gene.[5]
-
-
RT-qPCR Analysis:
-
RNA is extracted from the target tissues.
-
Reverse transcription is performed to synthesize cDNA.
-
Quantitative PCR (qPCR) is used to measure the levels of Pit-1 mRNA. A significant reduction in Pit-1 mRNA levels in the target tissue of the knockout mice compared to controls confirms successful gene deletion at the transcript level.
-
-
Western Blot Analysis:
-
Protein lysates are prepared from the target tissues.
-
The proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with an antibody specific for the Pit-1 protein. The absence of the Pit-1 protein band in the knockout samples confirms successful gene deletion at the protein level.[5][8]
-
Visualizing Pathways and Workflows
Signaling Pathway of Pit-1
The following diagram illustrates the central role of Pit-1 in the transcriptional regulation of pituitary hormones. Pit-1 activity can be modulated by various signaling pathways.[9]
Caption: Pit-1 signaling pathway in pituitary hormone gene regulation.
Experimental Workflow for Knockout Model Validation
This diagram outlines the general workflow for generating and validating a conditional knockout mouse model to study the function of a target gene like Pit-1.
Caption: Workflow for generating and validating conditional knockout mice.
Logical Framework for Mechanism Validation
This diagram illustrates the logical process of using a knockout model to validate the proposed mechanism of a gene.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Role of Pit-1 in the gene expression of growth hormone, prolactin, and thyrotropin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional isoforms of Pit-1 generated by alternative messenger RNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Generation and validation of a conditional knockout mouse model for the study of the Smith-Lemli-Opitz syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Generation and validation of a conditional knockout mouse model for desmosterolosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Generation and Validation of Tissue-Specific Knockout Strains for Toxicology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conditional Knockout Mice | Springer Nature Experiments [experiments.springernature.com]
- 8. cyagen.com [cyagen.com]
- 9. researchgate.net [researchgate.net]
Unveiling DM-PIT-1: A Novel Approach to PI3K Pathway Inhibition
In the landscape of targeted cancer therapy, the Phosphoinositide 3-kinase (PI3K) signaling pathway remains a critical focus for drug development. A novel investigational agent, DM-PIT-1, has emerged, offering a distinct mechanism of action compared to existing methods of PI3K pathway inhibition. This guide provides a comprehensive comparison of this compound with other PI3K/Akt inhibitors, supported by available experimental data, detailed methodologies, and visual representations of the underlying biological processes and workflows.
This compound: A Profile
This compound is a dimethyl analog of PIT-1, a small molecule inhibitor of the PI3K signaling pathway. It was developed to improve upon the limited aqueous solubility of its parent compound. Unlike many existing PI3K inhibitors that target the kinase activity of PI3K or Akt, this compound functions by disrupting the interaction between phosphatidylinositol-3,4,5-triphosphate (PIP3) and pleckstrin homology (PH) domains of downstream effector proteins like Akt. This unique mechanism of action presents a potential advantage in overcoming resistance mechanisms associated with ATP-competitive inhibitors.
Performance Data: this compound in Preclinical Studies
Quantitative data from preclinical studies demonstrate the anti-cancer potential of this compound and its analogs. The following tables summarize key findings from in vitro and in vivo experiments.
Table 1: In Vitro Cytotoxicity of this compound and its Analogs
| Compound | Cell Line | Assay Type | IC50 / Effect |
| This compound | U87MG (Glioblastoma) | ATP-based viability assay | Synergistic toxicity with TRAIL |
| This compound-M (micellar) | U87MG (Glioblastoma) | ATP-based viability assay | Enhanced cytotoxicity compared to free this compound |
| NCL-176 (analog) | A2780 (Ovarian Carcinoma) | Cytotoxicity assay | Favorable cytotoxic activity |
| NCL-240 (analog) | A2780 (Ovarian Carcinoma) | Cytotoxicity assay | Favorable cytotoxic activity |
Table 2: In Vivo Tumor Growth Inhibition by this compound
| Compound | Animal Model | Tumor Model | Dosing | Tumor Growth Inhibition |
| This compound | BALB/c mice | 4T1 breast cancer syngeneic xenograft | 0.4 mg/kg/day (i.v.) | Significant attenuation of tumor growth |
| This compound-M (micellar) | BALB/c mice | 4T1 breast cancer syngeneic xenograft | 1 mg/kg/day (i.v.) | More pronounced inhibition than free this compound |
| NCL-176 (analog) | Mouse model | A2780 subcutaneous tumor | Not specified | Effective in inhibiting tumor growth |
| NCL-240 (analog) | Mouse model | A2780 subcutaneous tumor | Not specified | Effective in inhibiting tumor growth |
Comparison with Existing PI3K Pathway Inhibitors
The current landscape of PI3K pathway inhibitors can be broadly categorized. The table below provides a qualitative comparison of this compound with these established classes of inhibitors. A direct quantitative comparison is challenging due to the lack of head-to-head studies.
Table 3: Comparison of this compound with Other PI3K/Akt Pathway Inhibitors
| Class of Inhibitor | Mechanism of Action | Examples | Advantages | Disadvantages |
| This compound | PIP3/PH Domain Interaction Inhibitor | This compound, PIT-1 | Novel mechanism, may overcome resistance to kinase inhibitors. | Limited clinical data, potential for off-target effects related to other PH domain-containing proteins. |
| Pan-PI3K Inhibitors | ATP-competitive inhibition of all Class I PI3K isoforms | Buparlisib, Pictilisib | Broad activity against tumors with various PI3K pathway alterations. | High rates of toxicity due to broad inhibition. |
| Isoform-Specific PI3K Inhibitors | ATP-competitive inhibition of specific PI3K isoforms (e.g., p110α) | Alpelisib, Taselisib | Improved therapeutic window and reduced toxicity compared to pan-PI3K inhibitors. | Efficacy may be limited to tumors with specific PIK3CA mutations. |
| Dual PI3K/mTOR Inhibitors | ATP-competitive inhibition of both PI3K and mTOR kinases | Gedatolisib | Potentially more potent inhibition of the pathway. | Increased toxicity compared to single-target inhibitors. |
| Akt Inhibitors (Allosteric) | Bind to a site other than the ATP-binding pocket, preventing conformational changes required for activation | MK-2206 | Can be effective in tumors with PTEN loss. | Resistance can develop through various mechanisms. |
| Akt Inhibitors (ATP-Competitive) | Compete with ATP for binding to the kinase domain of Akt | Ipatasertib, Capivasertib | Direct inhibition of a key downstream effector. | Potential for off-target kinase inhibition. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound (or other inhibitors) and incubated for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 value (the concentration of the drug that inhibits 50% of cell growth) is determined.
In Vivo Tumor Growth Inhibition (Xenograft Model)
-
Cell Implantation: Human cancer cells (e.g., 1 x 10^6 cells) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Mice are randomized into treatment and control groups. This compound is administered (e.g., intravenously) at a predetermined dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Data Analysis: Tumor growth curves are plotted for each group, and the percentage of tumor growth inhibition is calculated. At the end of the study, tumors may be excised for further analysis (e.g., histology, western blotting).
Western Blot for Akt Phosphorylation
-
Cell Lysis: Cells treated with or without this compound are lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated Akt (p-Akt) and total Akt, followed by incubation with secondary antibodies conjugated to an enzyme (e.g., HRP).
-
Detection: The signal is detected using a chemiluminescent substrate, and the bands are visualized. The levels of p-Akt are normalized to total Akt to determine the effect of the inhibitor.
Visualizing the Science
Diagrams are essential for understanding complex biological pathways and experimental processes.
Caption: PI3K Signaling Pathway and the Action of this compound.
Caption: A General Workflow for Drug Discovery and Development.
DM-PIT-1 vs. Standard Chemotherapy in Ovarian Cancer: A Comparative Analysis
A head-to-head comparison of the investigational PI3K/Akt pathway inhibitor, DM-PIT-1, with the standard-of-care chemotherapy regimen of carboplatin (B1684641) and paclitaxel (B517696) for the treatment of ovarian cancer reveals a landscape of established efficacy versus a promising, yet data-deficient, targeted approach. While the combination of carboplatin and paclitaxel remains the cornerstone of first-line treatment for ovarian cancer, supported by extensive clinical data, this compound represents a novel strategy by targeting the frequently dysregulated PI3K/Akt signaling pathway. However, a direct quantitative comparison is currently hampered by the limited availability of public experimental data for this compound in ovarian cancer models.
Executive Summary of Comparative Efficacy
Due to the absence of publicly available in vitro and in vivo data for this compound in ovarian cancer, a direct quantitative comparison of its efficacy against carboplatin and paclitaxel cannot be compiled at this time. The following table highlights the type of data that would be necessary for a comprehensive comparison.
| Parameter | This compound | Carboplatin + Paclitaxel (Standard of Care) |
| Mechanism of Action | Inhibitor of PIP3/PH interaction, leading to suppression of the PI3K/Akt signaling pathway and induction of apoptosis.[1][2] | Carboplatin is a DNA alkylating agent that causes cross-linking of DNA, leading to inhibition of DNA synthesis and repair. Paclitaxel is a microtubule-stabilizing agent that disrupts mitosis. |
| In Vitro Efficacy (IC50) | Data not publicly available for ovarian cancer cell lines. | IC50 values vary depending on the ovarian cancer cell line and experimental conditions. For example, in some studies, the IC50 for carboplatin has been reported in the micromolar range (e.g., 5.6 ± 1.3 μM to 8.9 ± 5.0 μM), while paclitaxel IC50 values are in the nanomolar range. |
| In Vivo Efficacy | Data from ovarian cancer xenograft models not publicly available. | Demonstrates significant tumor growth inhibition in various ovarian cancer xenograft models in mice. The combination therapy is more effective than either agent alone. |
| Clinical Trial Status | No clinical trials for this compound in ovarian cancer are currently listed in major clinical trial registries. | Extensively studied in numerous clinical trials and established as the standard of care for first-line treatment of ovarian cancer. |
Signaling Pathways and Experimental Workflows
To facilitate future comparative studies, we present diagrams illustrating the targeted signaling pathway of this compound and a general workflow for evaluating the efficacy of anti-cancer compounds.
Caption: Signaling pathway targeted by this compound.
Caption: General experimental workflow for drug comparison.
Detailed Experimental Protocols
While specific protocols for this compound are not available, the following are standard methodologies used to assess the key endpoints of efficacy for PI3K/Akt inhibitors and cytotoxic agents in ovarian cancer research.
Western Blot for PI3K/Akt Pathway Inhibition
Objective: To determine the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.
Methodology:
-
Cell Culture and Treatment: Ovarian cancer cells (e.g., OVCAR-3, SKOV-3) are cultured to 70-80% confluency and then treated with varying concentrations of this compound or vehicle control for a specified time.
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of Akt (e.g., p-Akt Ser473), and other downstream targets. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay via Annexin V/Propidium (B1200493) Iodide Staining
Objective: To quantify the percentage of apoptotic cells following treatment with this compound or carboplatin/paclitaxel.
Methodology:
-
Cell Treatment: Ovarian cancer cells are treated with the respective drugs for a predetermined duration.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
In Vivo Ovarian Cancer Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound compared to carboplatin/paclitaxel.
Methodology:
-
Cell Implantation: Human ovarian cancer cells are subcutaneously or intraperitoneally injected into immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Drug Administration: Mice are randomized into treatment groups and administered with this compound, carboplatin/paclitaxel combination, or vehicle control according to a defined schedule and dosage.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the tumors are excised and weighed. Animal body weight is also monitored as an indicator of toxicity.
Conclusion
The standard-of-care for ovarian cancer, a combination of carboplatin and paclitaxel, is a well-established and effective treatment. This compound, with its targeted mechanism of action against the PI3K/Akt pathway, presents a promising alternative or complementary therapeutic strategy. However, the current lack of publicly available, peer-reviewed experimental data for this compound in the context of ovarian cancer makes a direct and quantitative comparison impossible. Further preclinical studies are imperative to elucidate the potential of this compound and to provide the necessary data for a comprehensive side-by-side evaluation with the current standard of care. This will be crucial for determining its future role in the clinical management of ovarian cancer.
References
Confirming On-Target Efficacy of DM-PIT-1: A Comparative Guide to Secondary Assays
For researchers and drug development professionals, confirming that a novel inhibitor, such as DM-PIT-1, achieves its therapeutic effect by binding to its intended target is a critical step. This guide provides a comparative overview of key secondary assays essential for validating the on-target effects of small molecule inhibitors. We will explore the principles, protocols, and data outputs of three widely-used biophysical assays: Cellular Thermal Shift Assay (CETSA), Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR).
To provide a practical context, we will consider this compound as a putative inhibitor of a hypothetical "Target Kinase X" (TKX), a key component in a cancer-related signaling pathway. This guide will compare the performance of this compound against a known, well-characterized TKX inhibitor (Control Inhibitor) and a structurally related but inactive compound (Negative Control).
Comparative Data Summary
The following tables summarize the expected quantitative data from each secondary assay, comparing the binding characteristics of this compound, a control inhibitor, and a negative control to Target Kinase X.
Table 1: Cellular Thermal Shift Assay (CETSA) Data
| Compound | Target Protein | Apparent Melting Temperature (Tm) (°C) | Thermal Shift (ΔTm) (°C) |
| Vehicle (DMSO) | Target Kinase X | 52.3 | - |
| This compound (10 µM) | Target Kinase X | 56.8 | +4.5 |
| Control Inhibitor (10 µM) | Target Kinase X | 57.1 | +4.8 |
| Negative Control (10 µM) | Target Kinase X | 52.4 | +0.1 |
Table 2: Isothermal Titration Calorimetry (ITC) Data
| Compound | Target Protein | Dissociation Constant (KD) (nM) | Stoichiometry (n) | Enthalpy Change (ΔH) (kcal/mol) | Entropy Change (TΔS) (kcal/mol) |
| This compound | Target Kinase X | 25 | 1.05 | -12.5 | -2.3 |
| Control Inhibitor | Target Kinase X | 15 | 0.98 | -13.2 | -3.1 |
| Negative Control | Target Kinase X | No Binding Detected | - | - | - |
Table 3: Surface Plasmon Resonance (SPR) Data
| Compound | Target Protein | Association Rate (ka) (M-1s-1) | Dissociation Rate (kd) (s-1) | Dissociation Constant (KD) (nM) |
| This compound | Target Kinase X | 2.5 x 105 | 6.2 x 10-3 | 24.8 |
| Control Inhibitor | Target Kinase X | 3.1 x 105 | 4.7 x 10-3 | 15.2 |
| Negative Control | Target Kinase X | No Binding Detected | - | - |
Signaling Pathway and Experimental Workflows
To visualize the context and methodologies, the following diagrams illustrate the hypothetical signaling pathway of Target Kinase X and the general workflows of the discussed secondary assays.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular environment by measuring changes in the thermal stability of a protein upon ligand binding.[1][2]
Protocol:
-
Cell Culture and Treatment: Plate cells and culture overnight. Treat cells with this compound, control inhibitor, or vehicle (DMSO) at the desired concentration for 1-2 hours.
-
Heating: Harvest cells, wash with PBS, and resuspend in PBS. Aliquot cell suspension into PCR tubes and heat at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Centrifugation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Protein Quantification: Collect the supernatant and determine the amount of soluble Target Kinase X at each temperature point using Western blotting or other protein quantification methods.
-
Data Analysis: Plot the percentage of soluble protein against temperature to generate a melting curve. The temperature at which 50% of the protein is denatured is the apparent melting temperature (Tm). A shift in Tm in the presence of the compound indicates target engagement.[1]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[3][4]
Protocol:
-
Sample Preparation: Prepare a solution of purified Target Kinase X (typically 10-20 µM) in a suitable buffer.[5] Prepare a solution of this compound or control inhibitor (typically 100-200 µM) in the same buffer.[5] It is crucial that the buffer composition is identical for both protein and ligand to avoid heats of dilution.[6]
-
ITC Instrument Setup: Load the protein solution into the sample cell and the compound solution into the injection syringe.[6] Equilibrate the system to the desired temperature (e.g., 25°C).
-
Titration: Perform a series of small injections of the compound into the protein solution. The heat change after each injection is measured.
-
Data Analysis: The raw data of heat change per injection is integrated and plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model to determine the dissociation constant (KD), stoichiometry (n), and enthalpy change (ΔH).[5] The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated.[4]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding of an analyte (e.g., this compound) to a ligand (e.g., Target Kinase X) immobilized on a sensor surface in real-time.[7][8]
Protocol:
-
Sensor Chip Preparation: Immobilize purified Target Kinase X onto a suitable sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.[9]
-
SPR Instrument Setup: Prime the system with running buffer.
-
Binding Analysis: Inject a series of concentrations of this compound or control inhibitor over the sensor surface. The binding is monitored as a change in the refractive index, measured in resonance units (RU).[10]
-
Regeneration: After each injection, regenerate the sensor surface by injecting a solution that disrupts the protein-ligand interaction (e.g., a low pH buffer) to prepare for the next injection.
-
Data Analysis: The resulting sensorgrams (plots of RU versus time) are analyzed to determine the association rate (ka) and dissociation rate (kd). The dissociation constant (KD) is calculated as kd/ka.[10]
References
- 1. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 6. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 7. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 9. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
